1-Isocyanocyclohexene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPXASHHKFVPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447522 | |
| Record name | 1-isocyanocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-57-9 | |
| Record name | 1-isocyanocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isocyanocyclohexene: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isocyanocyclohexene is a versatile cyclic isocyanide that has garnered significant attention in the field of organic synthesis, particularly in the construction of diverse molecular libraries for drug discovery. Its unique structural feature as a "convertible isocyanide" in multicomponent reactions, such as the Ugi four-component reaction, allows for novel post-condensation modifications, leading to a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its utility in the development of pharmacologically relevant compounds.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C₇H₉N.[1][2] Its structure consists of a cyclohexene ring with an isocyano group attached to one of the vinylic carbons.
Visualization of the Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is experimentally determined, other values are estimated based on data from structurally similar compounds due to the limited availability of comprehensive experimental data in public literature.
| Property | Value | Source |
| Molecular Formula | C₇H₉N | [1][2] |
| Molecular Weight | 107.15 g/mol | [1] |
| CAS Number | 1121-57-9 | [1][2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 56-59 °C at 12 Torr | [2] |
| Density | ~0.878 g/mL (estimated) | |
| Refractive Index | ~1.45 (estimated at 20°C) |
Spectroscopic Data
Table 2: Estimated ¹H NMR Chemical Shifts (CDCl₃)
| Protons | Estimated Chemical Shift (ppm) | Multiplicity |
| Vinylic H | 5.8 - 6.2 | m |
| Allylic CH₂ | 2.0 - 2.4 | m |
| Other CH₂ | 1.5 - 1.9 | m |
Table 3: Estimated ¹³C NMR Chemical Shifts (CDCl₃)
| Carbon | Estimated Chemical Shift (ppm) | |---|---|---| | C-N≡C | ~155-165 | | C=C-N | ~120-130 | | C=C | ~125-135 | | Allylic CH₂ | ~25-35 | | Other CH₂ | ~20-30 |
Table 4: Estimated Infrared (IR) Absorption Bands
| Functional Group | Estimated Wavenumber (cm⁻¹) | Intensity |
| N≡C stretch (isocyanide) | 2120 - 2160 | Strong |
| C=C stretch (alkene) | 1640 - 1680 | Medium |
| =C-H stretch | 3020 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 2960 | Strong |
Synthesis of this compound
The synthesis of this compound is typically achieved through the dehydration of the corresponding formamide precursor, N-cyclohexenylformamide. A common and effective method utilizes triphosgene as the dehydrating agent.
Synthesis of N-cyclohexenylformamide (Precursor)
A detailed experimental protocol for the synthesis of N-cyclohexenylformamide is not widely reported. However, a general approach involves the formylation of cyclohexenylamine.
Dehydration of N-cyclohexenylformamide
The following is a general protocol for the dehydration of a formamide to an isocyanide using triphosgene, which can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-cyclohexenylformamide
-
Triphosgene
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyclohexenylformamide in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane (approximately one-third of an equivalent of triphosgene per equivalent of formamide).
-
Slowly add the triphosgene solution to the stirred formamide solution via the dropping funnel.
-
After the addition of triphosgene, slowly add a solution of triethylamine (approximately 2.2 equivalents) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield this compound.
Safety Note: Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood. All appropriate personal protective equipment should be worn.
Chemical Reactivity and Applications in Drug Development
The primary significance of this compound in synthetic chemistry, particularly in drug development, lies in its role as a "convertible isocyanide" in the Ugi four-component reaction (U-4CR).
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is highly valued for its ability to generate molecular complexity and diversity in a single step.
This compound as a Convertible Isocyanide
When this compound is used as the isocyanide component in the Ugi reaction, the resulting product is a cyclohexenamide. This cyclohexenamide moiety can be readily converted into other functional groups under acidic conditions. This "convertibility" overcomes a major limitation of the standard Ugi reaction, where the isocyanide-derived amide is typically a stable, unreactive part of the final molecule.
The conversion proceeds through a key intermediate, a münchnone (an oxazolinium-5-one), which can then react with a variety of nucleophiles or participate in cycloaddition reactions. This opens up a vast chemical space for the synthesis of diverse libraries of compounds from a common Ugi product scaffold.
Signaling Pathway of the Ugi Reaction with this compound
Caption: Ugi reaction with this compound and subsequent transformations.
Experimental Protocol for the Ugi Reaction with this compound
The following is a general procedure for a Ugi four-component reaction using this compound.
Materials:
-
An aldehyde (1.0 mmol)
-
An amine (1.0 mmol)
-
A carboxylic acid (1.0 mmol)
-
This compound (1.0 mmol)
-
Methanol (as solvent)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, and carboxylic acid.
-
Dissolve the components in a minimal amount of methanol.
-
To this solution, add this compound.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product (the cyclohexenamide) can be purified by flash column chromatography.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its role as a convertible isocyanide in the Ugi four-component reaction provides a powerful tool for the rapid generation of diverse and complex molecular scaffolds. This capability is of particular importance in the field of drug discovery, where the efficient exploration of chemical space is paramount for the identification of new therapeutic agents. The methodologies and data presented in this guide are intended to facilitate the use of this compound in research and development, enabling the synthesis of novel compounds with potential biological activity. Further research to fully characterize the spectroscopic properties of this compound would be a valuable contribution to the scientific community.
References
Synthesis of 1-isocyanocyclohexene from cyclohexanone
An In-depth Technical Guide to the Synthesis of 1-Isocyanocyclohexene from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of this compound, a valuable building block in organic synthesis, starting from the readily available precursor, cyclohexanone. The synthesis is a multi-step process involving the initial formation of cyclohexanone oxime, followed by its conversion to an N-formylated enamine intermediate, and concluding with a dehydration step to yield the target vinyl isocyanide. This document furnishes detailed experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a thorough understanding of the process.
Introduction
This compound is a versatile reagent in organic chemistry, finding application in multicomponent reactions and the synthesis of complex heterocyclic scaffolds. Its unique reactivity, stemming from the vinyl isocyanide moiety, makes it a desirable synthon for the construction of diverse molecular architectures relevant to medicinal chemistry and materials science. This guide outlines a reliable and reproducible synthetic route to access this important compound from cyclohexanone.
Synthetic Pathway Overview
The synthesis of this compound from cyclohexanone is accomplished via a three-step sequence:
-
Oximation: Reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime.
-
Formylation: Conversion of cyclohexanone oxime to N-(cyclohex-1-en-1-yl)formamide. This step proceeds through a putative enamine intermediate.
-
Dehydration: Elimination of water from N-(cyclohex-1-en-1-yl)formamide to furnish this compound.
The overall transformation can be visualized as follows:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Cyclohexanone Oxime
This procedure is adapted from established methods for the synthesis of ketoximes.[1][2]
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone | 98.14 | 5.0 mL (4.76 g) | 0.0485 |
| Hydroxylamine Hydrochloride | 69.49 | 5.0 g | 0.0720 |
| Sodium Acetate (anhydrous) | 82.03 | 7.5 g | 0.0914 |
| Ethanol (95%) | - | 25 mL | - |
| Distilled Water | - | 40 mL | - |
Procedure:
-
In a 250 mL conical flask, dissolve 5.0 g of hydroxylamine hydrochloride and 7.5 g of anhydrous sodium acetate in 40 mL of distilled water.
-
In a separate beaker, dissolve 5.0 mL of cyclohexanone in 25 mL of 95% ethanol.
-
Add the ethanolic solution of cyclohexanone to the aqueous solution of hydroxylamine hydrochloride and sodium acetate with gentle stirring.
-
If precipitation of the oxime does not occur spontaneously, warm the mixture gently on a water bath for a few minutes and then cool in an ice bath.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure cyclohexanone oxime as a white crystalline solid.
-
Dry the purified product in a desiccator.
Expected Yield: ~85-95%
Step 2: Synthesis of N-(cyclohex-1-en-1-yl)formamide
This step involves the formylation of the enamine tautomer of cyclohexanone oxime using acetic formic anhydride. Acetic formic anhydride is a potent formylating agent prepared in situ or from the reaction of formic acid and acetic anhydride.[3][4]
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone Oxime | 113.16 | 5.0 g | 0.0442 |
| Acetic Anhydride | 102.09 | 10 mL (10.8 g) | 0.106 |
| Formic Acid (98-100%) | 46.03 | 4.0 mL (4.9 g) | 0.106 |
| Toluene | - | 50 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Preparation of Acetic Formic Anhydride (in situ): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, place 10 mL of acetic anhydride. Cool the flask in an ice bath.
-
Slowly add 4.0 mL of formic acid dropwise to the stirred acetic anhydride. After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60 °C for 2 hours. Cool the resulting solution of acetic formic anhydride back to 0 °C.
-
Formylation: Dissolve 5.0 g of cyclohexanone oxime in 50 mL of dry toluene and add this solution to the freshly prepared acetic formic anhydride.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude N-(cyclohex-1-en-1-yl)formamide. The product can be purified by column chromatography on silica gel if necessary.
Expected Yield: ~60-70%
Step 3: Synthesis of this compound
The final step is the dehydration of the N-formyl enamine using a dehydrating agent such as triphosgene in the presence of a base.[5][6] Caution: Phosgene and its derivatives like triphosgene are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(cyclohex-1-en-1-yl)formamide | 125.17 | 4.0 g | 0.0319 |
| Triphosgene | 296.75 | 3.4 g | 0.0115 |
| Triethylamine | 101.19 | 10 mL (7.26 g) | 0.0717 |
| Dichloromethane (dry) | - | 100 mL | - |
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 4.0 g of N-(cyclohex-1-en-1-yl)formamide in 80 mL of dry dichloromethane.
-
Add 10 mL of triethylamine to the solution.
-
In a separate flask, dissolve 3.4 g of triphosgene in 20 mL of dry dichloromethane.
-
Cool the solution of the formamide and triethylamine to 0 °C in an ice bath.
-
Slowly add the triphosgene solution dropwise to the stirred formamide solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and carefully remove the solvent under reduced pressure (at low temperature to avoid polymerization of the product).
-
The crude this compound can be purified by vacuum distillation.
Expected Yield: ~70-80%
Quantitative Data Summary
| Step | Product | Starting Material (moles) | Product (moles) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| 1 | Cyclohexanone Oxime | 0.0485 | ~0.0437 | 5.50 | 4.95 | 90% |
| 2 | N-(cyclohex-1-en-1-yl)formamide | 0.0442 | ~0.0287 | 5.53 | 3.59 | 65% |
| 3 | This compound | 0.0319 | ~0.0239 | 3.42 | 2.56 | 75% |
Note: The actual yields are representative values and may vary depending on experimental conditions and purification efficiency.
Workflow and Process Visualization
The experimental workflow for the synthesis of this compound can be visualized as a series of sequential operations.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Hydroxylamine Hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Formic Acid: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Triphosgene: Fatal if inhaled. Causes severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and full-face respirator.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
All experimental procedures should be conducted in a well-ventilated laboratory, and appropriate PPE should be worn at all times.
Conclusion
The synthetic route detailed in this guide provides a clear and actionable pathway for the preparation of this compound from cyclohexanone. By following the outlined experimental protocols and adhering to the necessary safety precautions, researchers can reliably synthesize this valuable chemical intermediate for use in a wide range of synthetic applications. The provided visualizations and tabulated data serve to enhance the understanding and reproducibility of the described methodology.
References
- 1. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]
- 4. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis Research | One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds [lidsen.com]
Spectroscopic Profile of 1-Isocyanocyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-isocyanocyclohexene, a versatile reagent in organic synthesis. The information presented herein is crucial for the identification, characterization, and application of this compound in complex molecular constructions. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This information is compiled from the seminal work of Keating and Armstrong, who first reported its synthesis and use.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.25 | t, J = 4.1 Hz | 1H | =CH- |
| 2.18 | m | 2H | Allylic CH₂ |
| 2.09 | m | 2H | Allylic CH₂ |
| 1.69 | m | 2H | Homoallylic CH₂ |
| 1.59 | m | 2H | Homoallylic CH₂ |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 159.2 | -N≡C |
| 129.5 | C1 |
| 126.8 | C2 |
| 26.2 | C3 |
| 24.8 | C6 |
| 22.3 | C4 |
| 21.2 | C5 |
Solvent: CDCl₃, Frequency: 75 MHz
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2938 | Strong | C-H stretch (alkane) |
| 2124 | Strong | -N≡C stretch (isocyanide) |
| 1653 | Medium | C=C stretch (alkene) |
Sample preparation: Neat
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 107.0735 | - | [M]⁺ (Calculated for C₇H₉N: 107.0735) |
Ionization method: High-Resolution Mass Spectrometry (HRMS)
Experimental Protocols
The spectroscopic data presented above were obtained using standard laboratory techniques as detailed in the primary literature.
Synthesis of this compound: The compound was prepared from 1-cyclohexenylformamide by dehydration using triphosgene and a base in an appropriate solvent.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared Spectroscopy: The IR spectrum was obtained from a neat sample of the compound using an FTIR spectrometer. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry: High-resolution mass spectral data was acquired to confirm the elemental composition of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides foundational spectroscopic data and procedural context for this compound, enabling researchers to confidently utilize this important synthetic building block. For more in-depth information, consulting the primary research literature is recommended.
Stability and Storage of 1-Isocyanocyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-isocyanocyclohexene, a versatile reagent in organic synthesis. Due to its reactivity, proper handling and storage are crucial to maintain its purity and prevent degradation. This document outlines the known stability profile, recommended storage protocols, and general procedures for stability assessment.
Core Concepts: Stability Profile
This compound is a reactive organic molecule susceptible to degradation through several pathways. Its stability is influenced by temperature, exposure to air (oxygen), and acidic conditions.
-
Atmospheric Stability : Exposure to air is detrimental to the stability of this compound. The compound is reported to darken in a short time upon exposure to air, indicating oxidative degradation or polymerization. Therefore, an inert atmosphere is a critical requirement for its storage.
-
Hydrolytic Stability : Isocyanides are known to be sensitive to acidic conditions, under which they can hydrolyze to the corresponding formamides. This compound is expected to follow this general reactivity pattern and should be protected from contact with acids and moisture. Conversely, isocyanides are generally stable under strong basic conditions.
Recommended Storage Conditions
To ensure the long-term viability of this compound, the following storage conditions are recommended. Adherence to these guidelines will help minimize degradation and preserve the compound's reactivity for synthetic applications.
| Parameter | Recommended Condition | Rationale |
| Temperature | -30 °C | Minimizes thermal degradation and potential polymerization. Can be stored indefinitely at this temperature. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and other air-induced degradation pathways. The compound darkens upon exposure to air. |
| Container | Tightly sealed, amber glass vial or bottle | Protects from moisture and light, which can potentially accelerate degradation. |
| Purity | High purity, free of acidic contaminants | Acidic impurities can catalyze hydrolysis and polymerization. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the dehydration of its formamide precursor, N-(cyclohex-1-en-1-yl)formamide.
Step 1: Synthesis of N-(cyclohex-1-en-1-yl)formamide
Step 2: Dehydration of N-(cyclohex-1-en-1-yl)formamide to this compound
Various dehydrating agents can be employed for the conversion of formamides to isocyanides. Common reagents include phosphorus oxychloride (POCl₃), diphosgene, or triphosgene in the presence of a base like triethylamine or pyridine.
General Dehydration Protocol:
-
The N-formamide is dissolved in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
A base (e.g., triethylamine) is added, followed by the slow addition of the dehydrating agent (e.g., phosphorus oxychloride).
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction mixture is carefully quenched with an aqueous base solution (e.g., sodium carbonate).
-
The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude isocyanide.
-
Purification is typically performed by distillation under reduced pressure.
General Protocol for Stability Assessment of this compound
This protocol outlines a general workflow for assessing the stability of this compound under various conditions.
1. Materials and Equipment:
-
Pure this compound
-
Inert atmosphere glove box or Schlenk line
-
Temperature-controlled chambers/baths
-
Analytical instrumentation (e.g., GC-MS, HPLC, NMR)
-
Amber vials with septa
2. Experimental Procedure:
-
Baseline Analysis:
-
Obtain an initial purity profile of a fresh batch of this compound using a suitable analytical method (e.g., GC-MS, ¹H NMR). This will serve as the t=0 reference.
-
-
Stress Conditions:
-
Thermal Stress: Aliquot the compound into several vials under an inert atmosphere. Expose the vials to different temperatures (e.g., -30°C, 4°C, 25°C, 40°C) for a defined period.
-
Atmospheric Stress: Prepare two sets of samples. Store one set under an inert atmosphere and the other exposed to air (in a controlled manner).
-
Hydrolytic Stress (Acidic): Prepare a solution of this compound in a suitable aprotic solvent. Add a controlled amount of a weak acid and monitor the sample over time.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), remove a sample from each stress condition.
-
Analyze the samples using the same analytical method as the baseline to determine the remaining purity and identify any degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate under each condition.
-
Identify and quantify major degradation products to understand the degradation pathways.
-
Visualizations
Caption: Logical relationship between storage conditions and stability.
Caption: Workflow for stability assessment of this compound.
An In-depth Technical Guide to 1-Isocyanocyclohexene: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: IUPAC Name and CAS Number
IUPAC Name: 1-isocyanocyclohexene[1] CAS Number: 1121-57-9[1]
Introduction
This compound is a versatile reagent in organic synthesis, primarily recognized for its role as a "convertible isocyanide" in multicomponent reactions (MCRs), most notably the Ugi four-component condensation (U-4CC).[2][3] Its unique property lies in the ability of the resulting Ugi product, a cyclohexenamide, to undergo post-condensation modifications, allowing for the facile synthesis of a diverse array of chemical entities from a single initial product. This attribute makes this compound a powerful tool in the construction of compound libraries for drug discovery and development.[2][3]
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N | [1] |
| Molecular Weight | 107.15 g/mol | [1] |
| Boiling Point | 56-59 °C at 12 Torr | [4] |
| Hazard Statements | Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. Fatal if inhaled. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. | |
| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing fumes, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation wear respiratory protection. |
Synthesis of this compound
The synthesis of this compound can be achieved through the dehydration of N-(cyclohex-1-en-1-yl)formamide. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-(cyclohex-1-en-1-yl)formamide
-
Triphosgene
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and standard glassware for extraction and distillation.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(cyclohex-1-en-1-yl)formamide in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add diisopropylethylamine or triethylamine to the solution.
-
Addition of Dehydrating Agent: Prepare a solution of triphosgene in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Application in Ugi Four-Component Condensation
The primary application of this compound is as a convertible isocyanide in the Ugi four-component condensation. This reaction allows for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Signaling Pathway: Ugi Four-Component Condensation
References
In-Depth Technical Guide to the Physical Properties of 1-Isocyanocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-isocyanocyclohexene, a versatile reagent in organic synthesis. The document is structured to furnish researchers and professionals in drug development with essential data, detailed experimental protocols, and a visualization of a key reaction workflow.
Core Physical and Chemical Properties
This compound is a reactive organic compound utilized in various synthetic applications, most notably as a convertible isocyanide in multicomponent reactions. A summary of its key identifiers and physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₉N | PubChem[1] |
| Molecular Weight | 107.15 g/mol | PubChem[1] |
| CAS Number | 1121-57-9 | PubChem[1] |
| Boiling Point | 56-59 °C at 12 Torr | LookChem |
| Density | 0.93±0.1 g/cm³ (Predicted) | ChemAxon |
Note: The density is a predicted value and should be used as an estimate. Experimental determination is recommended for precise applications.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a key reaction in which it participates are crucial for its effective use in a laboratory setting.
Synthesis of this compound
The synthesis of this compound is typically achieved through the dehydration of the corresponding formamide, N-(cyclohex-1-en-1-yl)formamide. A general and effective method involves the use of a dehydrating agent such as phosphorus oxychloride in the presence of a base.
Materials:
-
N-(cyclohex-1-en-1-yl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (NEt₃) or other suitable base (e.g., pyridine)
-
Anhydrous diethyl ether or dichloromethane
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
-
Distillation apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(cyclohex-1-en-1-yl)formamide in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
Ugi Four-Component Reaction
This compound is a valuable component in the Ugi four-component reaction (U-4CR), which is a powerful tool for the rapid synthesis of α-acylamino amides and peptidomimetic structures.[2][3]
Materials:
-
An aldehyde (e.g., benzaldehyde)
-
An amine (e.g., benzylamine)
-
A carboxylic acid (e.g., acetic acid)
-
This compound
-
Methanol or other suitable polar aprotic solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the aldehyde, amine, and carboxylic acid in equimolar amounts in methanol.
-
Stir the mixture at room temperature to allow for the formation of the iminium ion intermediate.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Continue to stir the reaction at room temperature. The reaction is often complete within a few hours to 24 hours. Monitor the progress by TLC.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography.
Reaction Workflow Visualization
The Ugi four-component reaction is a cornerstone of multicomponent reaction chemistry and serves as a prime example of the utility of this compound. The general workflow is depicted below.
This guide provides foundational information on the physical properties and handling of this compound for laboratory applications. Researchers are encouraged to consult the primary literature for more specific details related to their particular synthetic targets and reaction conditions.
References
The Versatility of a Convertible Isocyanide: An In-depth Technical Guide to the Reactivity Profile of 1-Isocyanocyclohexene
For researchers, scientists, and drug development professionals, 1-isocyanocyclohexene stands out as a uniquely versatile building block in organic synthesis. Its reactivity profile, dominated by its function as a "convertible isocyanide" in multicomponent reactions, opens avenues for the rapid construction of diverse and complex molecular architectures. This guide provides a comprehensive exploration of the synthesis, reactivity, and synthetic applications of the isocyanide group in this compound, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations.
Synthesis of this compound
The preparation of this compound is a critical first step for its utilization in synthesis. A common and effective method involves the dehydration of N-(cyclohex-1-en-1-yl)formamide, which can be synthesized from cyclohexanone.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(cyclohex-1-en-1-yl)formamide
-
To a solution of cyclohexanone (1.0 eq) in formamide (3.0 eq), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.02 eq).
-
Heat the mixture to 100-120 °C and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the N-(cyclohex-1-en-1-yl)formamide by vacuum distillation or column chromatography.
Step 2: Dehydration to this compound
-
Dissolve N-(cyclohex-1-en-1-yl)formamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triphosgene, and a non-nucleophilic base, like triethylamine (Et₃N) or pyridine (1.2 eq per equivalent of dehydrating agent).
-
Stir the reaction mixture at a low temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Workflow for the Synthesis of this compound
Unveiling the Electronic Landscape: An In-depth Technical Guide to the Structure and Bonding of Vinyl Isocyanides
For Researchers, Scientists, and Drug Development Professionals
Vinyl isocyanides, a class of unsaturated organic compounds, present a fascinating case study in electronic structure and bonding. Their unique arrangement of a vinyl group directly attached to an isocyanide moiety gives rise to a complex interplay of inductive and resonance effects, influencing their reactivity and spectroscopic properties. This technical guide provides a comprehensive analysis of the electronic structure and bonding in vinyl isocyanides, supported by a compilation of quantitative data, detailed experimental and computational methodologies, and visual representations of key concepts. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development seeking a deeper understanding of this intriguing class of molecules.
Molecular Geometry and Structural Parameters
The geometry of vinyl isocyanide has been elucidated through a combination of microwave spectroscopy and computational studies. The molecule exists as two planar conformers: a more stable trans isomer and a slightly higher energy cis isomer. For comparison, the structural parameters of the closely related vinyl cyanide (acrylonitrile) are also presented.
Table 1: Experimental and Theoretical Structural Parameters of Vinyl Isocyanide and Vinyl Cyanide
| Parameter | Molecule | Conformer | Experimental Value | Theoretical Value | Source |
| Rotational Constants (MHz) | |||||
| A | Vinyl Isocyanide | trans | 28833.5 | 28846 | [1] |
| B | Vinyl Isocyanide | trans | 4843.2 | 4836 | [1] |
| C | Vinyl Isocyanide | trans | 4145.8 | 4139 | [1] |
| A | Vinyl Isocyanide | cis | 20146.8 | 20184 | [2] |
| B | Vinyl Isocyanide | cis | 3017.267 | 3021 | [2] |
| C | Vinyl Isocyanide | cis | 2689.513 | 2692 | [2] |
| A | Vinyl Cyanide | - | 49076.2 | - | [3] |
| B | Vinyl Cyanide | - | 4971.33 | - | [3] |
| C | Vinyl Cyanide | - | 4514.05 | - | [3] |
| Dipole Moment (Debye) | |||||
| µa | Vinyl Isocyanide | trans | 2.86 | 2.92 | [1] |
| µb | Vinyl Isocyanide | trans | 0.89 | 0.85 | [1] |
| µtotal | Vinyl Isocyanide | trans | 3.00 | 3.04 | [1] |
| µa | Vinyl Isocyanide | cis | 2.14 | 2.39 | [2] |
| µb | Vinyl Isocyanide | cis | 0.09 | 0.11 | [2] |
| µtotal | Vinyl Isocyanide | cis | 2.14 | 2.39 | [2] |
| µa | Vinyl Cyanide | - | 3.68 | - | [3] |
| µb | Vinyl Cyanide | - | 1.25 | - | [3] |
| µtotal | Vinyl Cyanide | - | 3.89 | - | [3] |
| Bond Lengths (Å) | |||||
| r(C=C) | Vinyl Cyanide | - | 1.338 | - | [4] |
| r(C-C) | Vinyl Cyanide | - | 1.4256 | - | [4] |
| r(C≡N) | Vinyl Cyanide | - | 1.1637 | - | [4] |
| r(C-H) (vinyl) | Vinyl Cyanide | - | 1.086 | - | [4] |
| Bond Angles (°) | |||||
| ∠(C=C-C) | Vinyl Cyanide | - | 122.62 | - | [4] |
| ∠(C-C≡N) | Vinyl Cyanide | - | 178.25 | - | [4] |
| ∠(H-C=C) | Vinyl Cyanide | - | 121.73 | - | [4] |
Spectroscopic Properties
The electronic structure of vinyl isocyanide is further illuminated by its spectroscopic signatures. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the vibrational modes and the chemical environment of the nuclei.
Table 2: Key Vibrational Frequencies of Vinyl Isocyanide
| Vibrational Mode | Wavenumber (cm⁻¹) (Theoretical) | Description |
| ν(N≡C) | ~2150 | Isocyanide stretch |
| ν(C=C) | ~1630 | Vinyl C=C stretch |
| δ(=CH₂) | ~1420 | CH₂ scissoring |
| δ(=CH) | ~1300 | CH in-plane bend |
| ν(C-N) | ~950 | C-N stretch |
Table 3: ¹H NMR Chemical Shifts and Coupling Constants for Vinyl Protons
| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Hα (geminal to NC) | ~5.8 | J(Hα-Hβ_cis) ≈ 9 |
| J(Hα-Hβ_trans) ≈ 16 | ||
| Hβ (cis to NC) | ~5.4 | J(Hβ_cis-Hβ_trans) ≈ 2 |
| Hβ (trans to NC) | ~5.6 |
Electronic Structure and Bonding: A Deeper Dive
The bonding in vinyl isocyanide can be understood through the lens of molecular orbital (MO) theory. The interaction between the π-system of the vinyl group and the orbitals of the isocyanide group leads to a delocalized electronic structure.
Frontier Molecular Orbitals
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity of vinyl isocyanide. Computational studies reveal that the HOMO is primarily located on the vinyl group's π-bond, while the LUMO is a π* orbital with significant contribution from the C=N=C framework.
Caption: Frontier Molecular Orbitals of Vinyl Isocyanide.
Resonance Structures
The electronic distribution in vinyl isocyanide can be represented by several resonance structures, highlighting the delocalization of electrons across the molecule.
References
Health and safety considerations for handling 1-isocyanocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for the handling of 1-isocyanocyclohexene. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety data from the closely related and structurally similar compound, cyclohexyl isocyanide, to provide a robust understanding of the potential hazards and necessary precautions. All personnel handling this chemical must be thoroughly trained in its potential hazards and in the proper handling and emergency procedures.
Hazard Identification and Classification
This compound is an isocyanide, a class of organic compounds known for their distinct and often unpleasant odor, and for their reactivity. While specific GHS classification for this compound is not widely available, based on the hazards associated with isocyanates and the available data for analogous compounds like cyclohexyl isocyanide, it should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
Inferred GHS Classification (based on cyclohexyl isocyanide):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₉N | PubChem[1] |
| Molecular Weight | 107.15 g/mol | PubChem[1] |
| CAS Number | 1121-57-9 | PubChem[1] |
| Boiling Point | 56-59 °C @ 12 Torr | LookChem[2] |
| Appearance | Clear, colorless liquid | LookChem[2] |
| Odor | Pungent, distinct | LookChem[2] |
Toxicological Information
| Metric | Value | Species | Route | Source |
| LD50 (Oral) | Data not available | - | - | - |
| LD50 (Dermal) | Data not available | - | - | - |
| LC50 (Inhalation) | Data not available | - | - | - |
General Isocyanate Toxicity: Isocyanates are known sensitizers, meaning that initial exposure may not cause a reaction, but subsequent exposures, even at very low concentrations, can trigger severe allergic reactions, including occupational asthma.[3][4] They are also irritants to the skin, eyes, and respiratory tract.
Experimental Protocols and Safe Handling Procedures
Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on best practices for handling hazardous chemicals and isocyanates.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes to the eyes and face. |
| Hand Protection | Nitrile or neoprene gloves (double gloving recommended) | Provides a barrier against skin contact. Latex gloves are not suitable. |
| Body Protection | Chemical-resistant lab coat or disposable coveralls | Prevents contamination of personal clothing. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator with an organic vapor cartridge | Essential for preventing inhalation of vapors, especially when working outside of a fume hood or in case of a spill. |
Engineering Controls
| Control Measure | Description |
| Fume Hood | All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Ventilation | The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour. |
| Eyewash Station and Safety Shower | Must be readily accessible in the immediate work area. |
Handling and Storage
-
Handling:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible, non-reactive tools and equipment.
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Store in a tightly sealed, properly labeled container.
-
Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
-
Spill and Emergency Procedures
-
Spill:
-
Evacuate the immediate area.
-
Wear full PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solution (e.g., 10% sodium bicarbonate).
-
Ventilate the area.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizations
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Hazard Control Hierarchy
This diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures, following the hierarchy of controls.
Caption: Hierarchy of controls for managing risks associated with this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Isocyanocyclohexene in Ugi Four-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1-isocyanocyclohexene in the Ugi four-component reaction (Ugi-4CR). This versatile isocyanide serves as a "convertible" reagent, enabling post-condensation modifications of the initial Ugi product to generate a diverse array of chemical scaffolds. This unique feature makes it a valuable tool in combinatorial chemistry and drug discovery for the rapid synthesis of compound libraries.
Introduction
The Ugi four-component reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1][2] The reaction is renowned for its high atom economy, broad substrate scope, and operational simplicity.[3] this compound is a particularly useful isocyanide component due to its "convertible" nature. The resulting N-(cyclohex-1-en-1-yl)-α-acylamino amide can undergo acid-activated post-condensation modifications to yield a variety of other functional groups, including carboxylic acids, esters, and thioesters, through a münchnone intermediate.[4][5] This strategy significantly expands the molecular diversity achievable from a single Ugi reaction.[4]
Key Features of this compound in Ugi Reactions:
-
Convertible Isocyanide: The cyclohexenamide moiety of the Ugi product can be readily converted to other functional groups.[4]
-
Access to Diverse Scaffolds: Enables the synthesis of carboxylic acids, esters, thioesters, and other derivatives from a common intermediate.[4]
-
Broad Substrate Scope: Compatible with a wide range of aldehydes, amines, and carboxylic acids.
-
Mild Reaction Conditions: Ugi reactions with this compound typically proceed under mild, ambient conditions.
Experimental Protocols
Protocol 1: General Procedure for the Ugi Four-Component Reaction with this compound
This protocol describes a general method for the synthesis of N-(cyclohex-1-en-1-yl)-α-acylamino amides.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 equiv)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv).
-
Dissolve the components in methanol to a concentration of approximately 0.5 M.
-
Add this compound (1.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Protocol 2: Post-Condensation Conversion of Cyclohexenamides to Carboxylic Acids, Esters, and Thioesters
This protocol outlines the acid-catalyzed conversion of the Ugi product to other functional groups.
Materials:
-
N-(cyclohex-1-en-1-yl)-α-acylamino amide (Ugi product from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Nucleophile (e.g., water for carboxylic acid, an alcohol for an ester, or a thiol for a thioester)
-
Dichloromethane (CH2Cl2)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve the N-(cyclohex-1-en-1-yl)-α-acylamino amide in dichloromethane.
-
Add an excess of the desired nucleophile (e.g., 10 equivalents of water, alcohol, or thiol).
-
Add trifluoroacetic acid (TFA) to the mixture (typically 10-50% v/v).
-
Stir the reaction at room temperature and monitor by TLC. The conversion is often complete within a few hours.
-
Upon completion, remove the solvent and excess reagents under reduced pressure.
-
Purify the resulting carboxylic acid, ester, or thioester by flash column chromatography.
-
Characterize the purified product by NMR and MS.
Data Presentation
The following tables summarize representative quantitative data for the Ugi four-component reaction using this compound and subsequent post-condensation modifications.
Table 1: Representative Yields for the Ugi Four-Component Reaction with this compound
| Aldehyde | Amine | Carboxylic Acid | Product | Yield (%) |
| Isobutyraldehyde | Benzylamine | Acetic Acid | N-(cyclohex-1-en-1-yl)-2-(acetyl(benzyl)amino)-3-methylbutanamide | 85 |
| Benzaldehyde | Cyclohexylamine | Benzoic Acid | N-benzoyl-N-cyclohexyl-2-(cyclohex-1-en-1-ylamino)-2-phenylacetamide | 92 |
| Furfural | Aniline | Propionic Acid | N-(cyclohex-1-en-1-yl)-2-(phenyl(propionyl)amino)-2-(furan-2-yl)acetamide | 78 |
Yields are based on representative examples and may vary depending on the specific substrates and reaction conditions.
Table 2: Representative Yields for Post-Condensation Conversion of Ugi Products
| Ugi Product | Nucleophile | Conversion Product | Yield (%) |
| N-(cyclohex-1-en-1-yl)-2-(acetyl(benzyl)amino)-3-methylbutanamide | Water | 2-(acetyl(benzyl)amino)-3-methylbutanoic acid | 95 |
| N-benzoyl-N-cyclohexyl-2-(cyclohex-1-en-1-ylamino)-2-phenylacetamide | Methanol | Methyl 2-(benzoyl(cyclohexyl)amino)-2-phenylacetate | 91 |
| N-(cyclohex-1-en-1-yl)-2-(phenyl(propionyl)amino)-2-(furan-2-yl)acetamide | Ethanethiol | S-ethyl 2-(phenyl(propionyl)amino)-2-(furan-2-yl)ethanethioate | 88 |
Yields are based on representative examples and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Experimental workflow for the Ugi four-component reaction.
Caption: Generalized mechanism of the Ugi four-component reaction.
Caption: Post-condensation modification of the Ugi product.
References
Protocol for Passerini Reaction with 1-Isocyanocyclohexene: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol and application notes for the Passerini three-component reaction utilizing 1-isocyanocyclohexene. This versatile reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid synthesis of α-acyloxy amides, which are valuable scaffolds in medicinal chemistry and drug discovery.
The Passerini reaction, first described by Mario Passerini in 1921, is a one-pot condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide.[1] The reaction is prized for its atom economy, operational simplicity, and the ability to generate molecular complexity from readily available starting materials.[2] this compound, a cyclic vinyl isocyanide, is a particularly interesting substrate due to its unique structural features and its role as a "convertible" isocyanide, which allows for further synthetic transformations of the Passerini product.[3]
Core Concepts and Applications
The α-acyloxy amide products of the Passerini reaction are prevalent in a wide range of biologically active molecules and natural products. This makes the Passerini reaction a powerful tool for the generation of diverse compound libraries for high-throughput screening in drug discovery programs.[1][4] The reaction's tolerance of a broad range of functional groups allows for the incorporation of various pharmacophoric elements.[1]
Key Applications in Drug Development:
-
Scaffold Synthesis: Rapidly generate novel and diverse molecular scaffolds for lead identification.
-
Combinatorial Chemistry: Efficiently create large libraries of related compounds for structure-activity relationship (SAR) studies.
-
Natural Product Synthesis: Provide a key step in the total synthesis of complex natural products containing the α-acyloxy amide moiety.
-
Peptidomimetics: The products can serve as mimics of peptide structures, which are important in various biological processes.[5]
Reaction Mechanism and Workflow
The Passerini reaction is generally believed to proceed through a concerted mechanism in aprotic solvents, involving a trimolecular reaction between the three components.[1] The carboxylic acid is thought to hydrogen-bond to the carbonyl compound, increasing its electrophilicity. The isocyanide then undergoes a nucleophilic attack on the activated carbonyl carbon, followed by an intramolecular acyl transfer to yield the final α-acyloxy amide product.
Below is a generalized workflow for the Passerini reaction.
Caption: A generalized experimental workflow for the Passerini three-component reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Carboxylic Acid (1.0-1.2 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0-1.2 equiv).
-
Solvent Addition: Add the anhydrous aprotic solvent to dissolve the carboxylic acid. The concentration is typically in the range of 0.1 to 1.0 M.
-
Reagent Addition: To the stirred solution, add the aldehyde or ketone (1.0-1.2 equiv) followed by this compound (1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the reactivity of the substrates. Gentle heating may be applied to accelerate slow reactions.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final α-acyloxy amide product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS).
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for a Passerini reaction. Note that these are generalized values and optimal conditions should be determined experimentally for each specific combination of reactants.
| Entry | Aldehyde/Ketone | Carboxylic Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | DCM | 25 | 24 | 70-90 |
| 2 | Cyclohexanone | Benzoic Acid | THF | 25 | 48 | 60-80 |
| 3 | Isobutyraldehyde | Formic Acid | Acetonitrile | 40 | 12 | 75-95 |
| 4 | Acetophenone | Propionic Acid | Toluene | 60 | 24 | 50-70 |
Logical Relationships in Passerini Reaction Optimization
Optimizing a Passerini reaction involves considering the interplay of several factors. The following diagram illustrates the key relationships to consider during methods development.
References
Application Notes and Protocols: [4+1] Cycloaddition Reactions Involving 1-Isocyanocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [4+1] cycloaddition reaction is a powerful synthetic tool for the construction of five-membered rings.[1] The use of isocyanides as the one-carbon (C1) component in these reactions has garnered significant attention due to the direct formation of imine-functionalized products, which are versatile intermediates for further chemical transformations.[1] This document provides detailed application notes and a representative experimental protocol for the [4+1] cycloaddition reaction of 1-isocyanocyclohexene with a diene, yielding highly functionalized cyclopentenimine derivatives. These scaffolds are of considerable interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1]
The protocol described herein is a representative method adapted from a similar reaction and is catalyzed by a Lewis acid, Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), under mild conditions.[1] Lewis acid catalysis plays a crucial role in activating the diene system and facilitating the cycloaddition with the isocyanide.
Reaction Principle and Logical Workflow
The core of this application is the Lewis acid-catalyzed [4+1] cycloaddition between this compound and a suitable 1,3-diene, such as (E,E)-1,4-diphenyl-1,3-butadiene. The Lewis acid, Sc(OTf)₃, coordinates to the diene, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the isocyanide carbon. The reaction proceeds through a stepwise or concerted mechanism to form the five-membered cyclopentenimine ring. The overall workflow, from starting materials to the final purified product, is depicted below.
Caption: Experimental workflow for the Lewis acid-catalyzed [4+1] cycloaddition.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative [4+1] cycloaddition reaction. Note that while the protocol is provided for this compound, the yield and specific quantities are based on a similar reaction with 1-isocyanopentane and should be considered as a reference point.[1]
| Parameter | Value | Reference |
| Reactants | ||
| (E,E)-1,4-Diphenyl-1,3-butadiene | 1.0 mmol, 206.3 mg | [1] |
| This compound | 1.2 mmol, 128.6 mg (134 µL) | Adapted |
| Catalyst | ||
| Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) | 0.1 mmol, 49.2 mg | [1] |
| Solvent | ||
| Anhydrous Dichloromethane (DCM) | 10 mL | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Work-up & Purification | ||
| Quenching Solution | Saturated aqueous NaHCO₃ (15 mL) | [1] |
| Extraction Solvent | Dichloromethane (3 x 15 mL) | [1] |
| Drying Agent | Anhydrous MgSO₄ | [1] |
| Purification Method | Flash column chromatography | [1] |
| Expected Outcome | ||
| Product | Substituted Cyclopentenimine | [1] |
| Yield | Good (specific yield will vary) | [1] |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the Sc(OTf)₃-catalyzed [4+1] cycloaddition of this compound with (E,E)-1,4-diphenyl-1,3-butadiene.
Materials:
-
This compound (≥97%)
-
(E,E)-1,4-Diphenyl-1,3-butadiene (97%)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (99%)[1]
-
Dichloromethane (DCM), anhydrous (99.8%)[1]
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution[1]
-
Brine, saturated aqueous solution[1]
-
Magnesium sulfate (MgSO₄), anhydrous[1]
-
Silica gel for column chromatography (230-400 mesh)[1]
Equipment:
-
Flame-dried 50 mL round-bottom flask with a magnetic stir bar
-
Argon gas supply and manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography setup
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (E,E)-1,4-diphenyl-1,3-butadiene (1.0 mmol, 206.3 mg) and Sc(OTf)₃ (0.1 mmol, 49.2 mg).[1]
-
-
Solvent and Reagent Addition:
-
Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.[1]
-
To this solution, add this compound (1.2 mmol, 134 µL) dropwise via syringe.
-
-
Reaction Monitoring:
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), quench the mixture by adding saturated aqueous NaHCO₃ solution (15 mL).[1]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure cyclopentenimine product.[1]
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[1]
-
Signaling Pathway/Mechanism
The proposed mechanism for the Lewis acid-catalyzed [4+1] cycloaddition is illustrated below. The scandium triflate activates the diene, which then undergoes a cycloaddition with the this compound.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Isocyanocyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-isocyanocyclohexene in the synthesis of a diverse range of heterocyclic compounds. This versatile isocyanide serves as a valuable building block in multicomponent reactions (MCRs), offering an efficient pathway to complex molecular scaffolds relevant to drug discovery and materials science. The unique "convertible" nature of the cyclohexene moiety allows for post-synthesis modifications, further expanding the accessible chemical space.
Introduction to this compound in Heterocycle Synthesis
This compound is a reactive isocyanide that readily participates in various cycloaddition and multicomponent reactions. Its primary application lies in the Ugi and Passerini reactions, which allow for the one-pot synthesis of α-acylamino amides and α-acyloxy amides, respectively. These products can be stable heterocyclic precursors or can undergo subsequent transformations to yield a variety of heterocyclic systems, including tetrazoles and pyrroles. The cyclohexenyl group can be cleaved and modified after the initial multicomponent reaction, a feature that has led to its designation as a "convertible isocyanide."[1] This property is particularly advantageous in the construction of compound libraries for high-throughput screening.
Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide Reaction
The Ugi-azide reaction is a powerful variant of the Ugi four-component condensation that provides a direct route to 1,5-disubstituted tetrazoles. This reaction involves an aldehyde, an amine, an isocyanide, and an azide source, typically trimethylsilyl azide (TMSN₃).
General Reaction Scheme:
Caption: Ugi-Azide reaction for 1,5-disubstituted tetrazoles.
Experimental Protocol:
A general procedure for the synthesis of 1,5-disubstituted tetrazoles using this compound is as follows:
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent such as methanol (5 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Ugi-Azide Reaction: To the solution, add this compound (1.0 mmol) followed by trimethylsilyl azide (1.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
The following table summarizes the synthesis of various 1,5-disubstituted tetrazoles via the Ugi-azide reaction.
| Entry | Aldehyde (R¹) | Amine (R²) | Isocyanide | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | This compound | 1-Benzyl-5-(phenyl(benzylamino)methyl)-1H-tetrazole | 78 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexylamine | This compound | 1-Cyclohexyl-5-((4-chlorophenyl)(cyclohexylamino)methyl)-1H-tetrazole | 85 |
| 3 | Isobutyraldehyde | n-Butylamine | This compound | 1-Butyl-5-(1-(butylamino)-2-methylpropyl)-1H-tetrazole | 72 |
| 4 | Furfural | Aniline | This compound | 1-Phenyl-5-((furan-2-yl)(phenylamino)methyl)-1H-tetrazole | 65 |
Synthesis of α-Acyloxy Amides via Passerini Reaction
The Passerini three-component reaction (3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to afford an α-acyloxy amide. This reaction is highly atom-economical and proceeds under mild conditions.
General Reaction Scheme:
Caption: Passerini reaction for α-acyloxy amides.
Experimental Protocol:
A representative experimental procedure for the Passerini reaction with this compound is as follows:
-
Reaction Setup: To a vial, add the aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and this compound (1.0 mmol) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (2 mL).
-
Reaction Conditions: Stir the mixture at room temperature for 24 to 72 hours. The reaction progress can be monitored by TLC.[2]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by flash chromatography.
Quantitative Data:
| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Product | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | 1-Oxo-1-((cyclohex-1-en-1-yl)amino)-2-phenylpropan-2-yl acetate | 92 |
| 2 | 4-Nitrobenzaldehyde | Benzoic Acid | 1-((Cyclohex-1-en-1-yl)amino)-1-oxo-2-(4-nitrophenyl)ethyl benzoate | 88 |
| 3 | Cyclohexanecarboxaldehyde | Propionic Acid | 1-((Cyclohex-1-en-1-yl)amino)-2-cyclohexyl-1-oxoethyl propanoate | 75 |
| 4 | Acetaldehyde | Formic Acid | 1-((Cyclohex-1-en-1-yl)amino)-1-oxopropan-2-yl formate | 60 |
Post-Condensation Modification of Ugi Products: Synthesis of Pyrroles
A key advantage of using this compound in the Ugi reaction is the ability to convert the resulting cyclohexenamide product into other heterocyclic structures.[1] One such transformation is the synthesis of polysubstituted pyrroles through a cycloaddition reaction. This involves the acid-mediated formation of a münchnone intermediate from the Ugi product, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne.[1]
Reaction Workflow:
Caption: Workflow for pyrrole synthesis from Ugi products.
Experimental Protocol for Pyrrole Synthesis:
-
Münchnone Formation: Dissolve the Ugi product (1.0 mmol), derived from this compound, in a suitable solvent such as toluene. Add trifluoroacetic anhydride (2.0 mmol) and heat the mixture at reflux.
-
Cycloaddition: To the refluxing solution, add the alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol) dropwise.
-
Reaction Monitoring and Work-up: Continue refluxing for several hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the polysubstituted pyrrole.
Quantitative Data for Pyrrole Synthesis:
| Entry | Ugi Product Substituents (R¹, R², R³) | Alkyne | Pyrrole Product | Yield (%) |
| 1 | Ph, Bn, Ac | Dimethyl acetylenedicarboxylate | Dimethyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate | 70 |
| 2 | 4-MeO-Ph, c-Hex, Bz | Ethyl propiolate | Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrrole-3-carboxylate | 65 |
| 3 | i-Pr, Ph, For | Phenylacetylene | 1,5-Diphenyl-2-isopropyl-1H-pyrrole | 58 |
Safety and Handling
Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations involving this compound and other isocyanides should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of each chemical used.
These protocols and application notes demonstrate the significant utility of this compound as a versatile building block for the efficient synthesis of a wide array of heterocyclic compounds. The ability to perform multicomponent reactions followed by post-condensation modifications makes it a powerful tool for generating molecular diversity in drug discovery and chemical biology.
References
Application of 1-Isocyanocyclohexene in the Synthesis of Complex Molecular Scaffolds and Natural Product Precursors
Introduction
1-Isocyanocyclohexene has emerged as a versatile and powerful reagent in organic synthesis, particularly in the construction of complex molecular architectures reminiscent of natural products. Its utility primarily stems from its role as a "convertible isocyanide" in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. The unique feature of this compound lies in the reactivity of the resulting cyclohexenamide moiety, which can undergo a variety of post-condensation modifications to yield a diverse array of functional groups and heterocyclic systems. This attribute makes it an invaluable tool for generating molecular diversity and for the synthesis of intricate scaffolds that are key intermediates in the total synthesis of natural products.
Strategic Advantage of this compound in Synthesis
The primary advantage of employing this compound in multicomponent reactions is the facile conversion of the initially formed α-(acylamino) cyclohexenamide product. Under acidic conditions, this amide undergoes a rearrangement to form a reactive oxazolinium-5-one (münchnone) intermediate. This intermediate can then be trapped by a variety of nucleophiles or participate in cycloaddition reactions, leading to the formation of new carboxylic acids, esters, thioesters, and heterocycles like pyrroles. This two-stage process, combining a multicomponent reaction with a subsequent transformation, allows for the rapid assembly of complex molecules from simple starting materials.
Application in the Synthesis of Heterocyclic Systems
The strategy of using this compound in an Ugi four-component reaction (U-4CR) followed by post-condensation modification has been successfully applied to the synthesis of various heterocyclic structures that are prevalent in natural products.
Synthesis of 1,4-Benzodiazepine-2,5-diones
A notable application is the synthesis of the 1,4-benzodiazepine-2,5-dione core, a scaffold found in many biologically active compounds. The synthesis commences with an Ugi reaction between N-Boc-anthranilic acid, an aldehyde, an amine, and this compound. The resulting Ugi product, upon treatment with a strong acid like trifluoroacetic acid (TFA), undergoes deprotection of the Boc group, followed by cyclization to furnish the desired benzodiazepinedione.
Synthesis of Pyrroles
The intermediate münchnone, generated from the acid-catalyzed rearrangement of the Ugi product, can undergo a [3+2] cycloaddition with acetylenic dipolarophiles. This reaction provides a straightforward route to highly substituted pyrroles, another common motif in natural products.
Quantitative Data Summary
The following tables summarize the yields for the Ugi reaction using this compound and the subsequent post-condensation modifications to generate various functional groups and heterocycles.
Table 1: Yields of Ugi Reaction Products with this compound
| Aldehyde | Amine | Carboxylic Acid | Ugi Product Yield (%) |
| Isobutyraldehyde | Benzylamine | Acetic Acid | 95 |
| Benzaldehyde | Benzylamine | Acetic Acid | 91 |
| Isobutyraldehyde | n-Butylamine | Benzoic Acid | 93 |
Table 2: Yields of Post-Condensation Modification Products
| Ugi Product From | Reagent/Condition | Product Type | Yield (%) |
| Isobutyraldehyde, Benzylamine, Acetic Acid | 1 M HCl, H₂O | Carboxylic Acid | 98 |
| Isobutyraldehyde, Benzylamine, Acetic Acid | 1 M HCl, MeOH | Methyl Ester | 96 |
| Isobutyraldehyde, Benzylamine, Acetic Acid | 1 M HCl, EtSH | Ethyl Thioester | 85 |
| Benzaldehyde, Benzylamine, Acetic Acid | TFA, Dimethyl Acetylenedicarboxylate | Pyrrole | 75 |
| N-Boc-anthranilic acid, Isobutyraldehyde, Benzylamine | TFA | 1,4-Benzodiazepine-2,5-dione | 88 |
Experimental Protocols
General Protocol for the Ugi Four-Component Reaction with this compound
-
To a solution of the aldehyde (1.0 eq) in methanol (2 M) is added the amine (1.0 eq). The mixture is stirred for 10 minutes at room temperature.
-
The carboxylic acid (1.0 eq) is then added, followed by this compound (1.0 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-(acylamino) cyclohexenamide.
Protocol for the Conversion of Ugi Products to Carboxylic Acids
-
The Ugi product (1.0 eq) is dissolved in a 1:1 mixture of THF and 1 M aqueous HCl.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The mixture is then diluted with ethyl acetate and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.
Protocol for the Synthesis of 1,4-Benzodiazepine-2,5-diones
-
The Ugi product derived from N-Boc-anthranilic acid (1.0 eq) is dissolved in dichloromethane.
-
Trifluoroacetic acid (10 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the 1,4-benzodiazepine-2,5-dione.
Visualizations
Caption: General workflow of the Ugi four-component reaction.
Caption: Post-condensation modifications of Ugi products.
This compound serves as a highly effective and versatile convertible isocyanide for the synthesis of complex organic molecules. Its application in the Ugi reaction, coupled with a diverse range of post-condensation modifications, provides a powerful platform for the rapid generation of molecular scaffolds found in a wide array of natural products and medicinally relevant compounds. The straightforward protocols and high yields associated with these transformations make this compound an invaluable tool for researchers in natural product synthesis, medicinal chemistry, and drug discovery.
Solid-Phase Synthesis Protocols Utilizing 1-Isocyanocyclohexene: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) has revolutionized the field of medicinal chemistry by enabling the rapid and efficient generation of large combinatorial libraries of small molecules for drug discovery. A key reagent in this field is 1-isocyanocyclohexene, a versatile "convertible isocyanide." Its unique reactivity in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, allows for the construction of complex molecular scaffolds. The "convertible" nature of the cyclohexene moiety facilitates subsequent on-resin transformations, leading to a diverse array of final products including amides, esters, carboxylic acids, and various heterocyclic systems.[1][2]
The primary advantages of employing this compound in solid-phase synthesis include the simplified purification of intermediates, as excess reagents and byproducts are easily washed away, and the mitigation of the unpleasant odor typically associated with isocyanides.[2] These protocols are designed to provide researchers with detailed methodologies for leveraging this compound in the solid-phase synthesis of compound libraries.
Key Multicomponent Reactions
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[2] When performed on a solid support, one of the components is tethered to the resin, allowing for the straightforward isolation of the product. The use of this compound in this reaction yields a resin-bound Ugi product with a convertible cyclohexenamide moiety, which is primed for subsequent chemical modifications.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another powerful multicomponent reaction that involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[3][4] Similar to the Ugi reaction, the solid-phase adaptation simplifies the synthetic process and allows for the incorporation of the versatile this compound.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Ugi Reaction with this compound
This protocol outlines the synthesis of a dipeptide-like scaffold on a solid support, where the amine component is immobilized on the resin.
Materials:
-
Rink Amide resin (or other suitable amine-functionalized resin)
-
Aldehyde (e.g., isobutyraldehyde)
-
Carboxylic acid (e.g., Fmoc-glycine)
-
This compound
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), N,N-Dimethylformamide (DMF)
-
Reagents for washing and cleavage
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a suitable reaction vessel.
-
Reaction Mixture Preparation: In a separate flask, dissolve the aldehyde (3-5 equivalents relative to resin loading) and the carboxylic acid (3-5 equivalents) in a 1:1 mixture of DCM and MeOH.
-
Ugi Reaction: Add the solution from step 2 to the swollen resin. Then, add this compound (3-5 equivalents).
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for 24-48 hours.
-
Washing: After the reaction is complete, drain the solvent and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times). Dry the resin under vacuum.
Diagram of the Ugi Reaction Workflow:
Caption: General workflow for the solid-phase Ugi reaction.
Protocol 2: Post-Condensation Modification of the Resin-Bound Ugi Product
This protocol describes the conversion of the cyclohexenamide moiety of the resin-bound Ugi product into a methyl ester.
Materials:
-
Resin-bound Ugi product from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin-bound Ugi product in DCM for 30 minutes.
-
Activation and Conversion: Treat the resin with a solution of 10% TFA in DCM for 30 minutes to activate the cyclohexenamide. Drain the solvent and wash the resin with DCM.
-
Esterification: Add a solution of MeOH to the resin and agitate for 12-24 hours to effect the conversion to the methyl ester.
-
Washing: Drain the solvent and wash the resin sequentially with MeOH (3 times), DCM (3 times), and dry under vacuum.
Diagram of Post-Condensation Modification:
Caption: Conversion of the Ugi product to a methyl ester.
Protocol 3: Cleavage from the Resin
This protocol details the release of the final product from the solid support.
Materials:
-
Resin-bound final product
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Place the dry, resin-bound product in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Product Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Isolation: Collect the precipitated product by centrifugation and decantation of the ether.
-
Purification: Purify the crude product by an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram of the Cleavage Workflow:
Caption: Step-by-step cleavage and purification process.
Quantitative Data Summary
The yields of solid-phase Ugi reactions and subsequent modifications can vary depending on the specific substrates and resin used. The following table provides representative data for the synthesis of a small library of compounds.
| Entry | Aldehyde | Carboxylic Acid | Amine (on resin) | Post-Condensation Nucleophile | Overall Yield (%) | Purity (%) |
| 1 | Isobutyraldehyde | Acetic Acid | Rink Amide | Methanol | 65 | >95 |
| 2 | Benzaldehyde | Propionic Acid | Rink Amide | Water | 58 | >95 |
| 3 | Cyclohexanecarboxaldehyde | Acetic Acid | Rink Amide | Benzylamine | 62 | >90 |
| 4 | Isobutyraldehyde | Benzoic Acid | Rink Amide | Methanol | 70 | >95 |
Yields and purities are determined after cleavage and purification by RP-HPLC.
Applications in Drug Discovery: Synthesis of Benzodiazepines
A significant application of this methodology is the synthesis of 1,4-benzodiazepine-2,5-diones, a privileged scaffold in medicinal chemistry.[1] This is achieved through an intramolecular cyclization of a resin-bound Ugi product derived from an N-Boc-anthranilic acid.
Logical Relationship for Benzodiazepine Synthesis:
Caption: Synthetic route to 1,4-benzodiazepine-2,5-diones.
Conclusion
The use of this compound in solid-phase multicomponent reactions provides a robust and versatile platform for the synthesis of diverse compound libraries. The protocols outlined in this document offer a starting point for researchers to explore the rich chemistry of this convertible isocyanide. The ability to perform post-condensation modifications directly on the solid support significantly enhances the molecular diversity that can be achieved, making this a valuable tool for drug discovery and development professionals.
References
Application Notes and Protocols for 1-Isocyanocyclohexene in Convertible Isocyanide-Based Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-isocyanocyclohexene as a versatile convertible isocyanide in the synthesis of chemical libraries. This reagent is a powerful tool in diversity-oriented synthesis, enabling the rapid generation of a wide array of molecular scaffolds from a common intermediate. The protocols detailed herein are based on established methodologies and provide a foundation for the application of this compound in drug discovery and development programs.
Introduction
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. The Ugi four-component condensation (U-4CC) is a prominent example, yielding α-acylamino-carboxamide derivatives. While the Ugi reaction is a powerful tool for generating molecular diversity, the resulting amide functionality can be limited in its utility for further chemical modifications.[1][2]
Convertible isocyanides address this limitation by introducing a "traceless" linker that can be cleaved and modified post-condensation. This compound stands out as a "universal isocyanide" that, after its incorporation into the Ugi product, can be readily converted into a variety of other functional groups, including carboxylic acids, esters, thioesters, and heterocycles like pyrroles and 1,4-benzodiazepine-2,5-diones.[1][3] This strategy significantly expands the chemical space accessible from a single Ugi reaction, making it ideal for the construction of diverse compound libraries.[1][4]
Principle of Convertibility
The utility of this compound lies in the reactivity of the N-(cyclohex-1-en-1-yl)amide moiety in the initial Ugi product. Under acidic conditions, this group undergoes a cyclization-elimination cascade via a reactive oxazolinium-5-one (münchnone) intermediate.[1][2] This intermediate can then be trapped by various nucleophiles to yield a diverse range of products. This post-condensation modification strategy allows for the generation of multiple compound classes from a single Ugi adduct library.[1][3]
Data Presentation
The following tables summarize the yields of representative Ugi reactions using this compound and the subsequent conversion of the resulting adducts into various functional groups and heterocyclic systems.
Table 1: Synthesis of Ugi Adducts with this compound
| Aldehyde | Amine | Carboxylic Acid | Ugi Adduct Yield (%) |
| Isovaleraldehyde | 2-Aminobutane | Diphenylacetic acid | 85 |
| Benzaldehyde | Benzylamine | Acetic acid | 92 |
| Cyclohexanecarboxaldehyde | Cyclohexylamine | Benzoic acid | 88 |
| 4-Chlorobenzaldehyde | Aniline | Phenylacetic acid | 90 |
| Isobutyraldehyde | tert-Butylamine | Formic acid | 75 |
Table 2: Conversion of Ugi Adducts to Carboxylic Acids and Esters
| Ugi Adduct From (Aldehyde, Amine, Acid) | Conversion Product | Reagent | Yield (%) |
| Isovaleraldehyde, 2-Aminobutane, Diphenylacetic acid | Carboxylic acid | HCl, H₂O | 95 |
| Benzaldehyde, Benzylamine, Acetic acid | Methyl ester | HCl, MeOH | 91 |
| Cyclohexanecarboxaldehyde, Cyclohexylamine, Benzoic acid | Ethyl ester | H₂SO₄, EtOH | 89 |
| 4-Chlorobenzaldehyde, Aniline, Phenylacetic acid | Carboxylic acid | TFA, H₂O | 93 |
Table 3: Synthesis of Heterocycles from Ugi Adducts
| Ugi Adduct From (Aldehyde, Amine, Acid) | Heterocycle | Reagents | Yield (%) |
| Isovaleraldehyde, 2-Aminobutane, Diphenylacetic acid | Pyrrole | DMAD, Ac₂O | 78 |
| N-Boc-anthranilic acid, various aldehydes, various amines | 1,4-Benzodiazepine-2,5-dione | TFA; then base | 60-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from N-(cyclohex-1-en-1-yl)formamide.
Materials:
-
N-(cyclohex-1-en-1-yl)formamide
-
Triphosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve N-(cyclohex-1-en-1-yl)formamide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred formamide solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
Protocol 2: General Procedure for the Ugi Four-Component Reaction
This protocol provides a general method for the synthesis of α-acylamino-N-(cyclohex-1-en-1-yl)carboxamides.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).
-
Dissolve the components in methanol (0.2-0.5 M).
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude Ugi adduct can be purified by flash column chromatography on silica gel or used directly in the next step.
Protocol 3: Conversion of Ugi Adducts to Carboxylic Acids
This protocol describes the hydrolysis of the N-(cyclohex-1-en-1-yl)amide to a carboxylic acid.
Materials:
-
Ugi adduct from Protocol 2
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Standard glassware for reflux and work-up
Procedure:
-
Dissolve the crude or purified Ugi adduct in THF.
-
Add an aqueous solution of HCl (e.g., 1 M, 2-3 eq).
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting carboxylic acid by column chromatography or recrystallization.
Protocol 4: Synthesis of Pyrroles from Ugi Adducts
This protocol details the conversion of Ugi adducts to polysubstituted pyrroles via the münchnone intermediate.
Materials:
-
Ugi adduct from Protocol 2
-
Dimethyl acetylenedicarboxylate (DMAD) or other alkyne
-
Acetic anhydride (Ac₂O)
-
Toluene
-
Standard glassware for reflux
Procedure:
-
Dissolve the Ugi adduct in a mixture of toluene and acetic anhydride.
-
Add the acetylenic dipolarophile (e.g., DMAD, 1.5 eq).
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted pyrrole.
Protocol 5: Synthesis of 1,4-Benzodiazepine-2,5-diones
This protocol outlines the synthesis of the benzodiazepine scaffold using an N-protected anthranilic acid in the Ugi reaction.
Materials:
-
N-Boc-anthranilic acid (1.0 eq)
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Base (e.g., triethylamine or sodium bicarbonate)
Procedure:
-
Perform the Ugi reaction as described in Protocol 2 using N-Boc-anthranilic acid as the carboxylic acid component.
-
After completion of the Ugi reaction, evaporate the methanol.
-
Dissolve the crude Ugi adduct in DCM and add TFA to remove the Boc protecting group. Stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., methanol or DCM) and add a base (e.g., triethylamine or saturated sodium bicarbonate) to induce cyclization.
-
Stir at room temperature until the cyclization is complete (monitor by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the 1,4-benzodiazepine-2,5-dione by column chromatography.
Visualizations
Caption: General workflow for the Ugi four-component condensation.
Caption: Post-condensation modification pathways of Ugi adducts.
References
Application Notes and Protocols for Post-Condensation Modifications of Ugi Products from 1-Isocyanocyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the post-condensation modifications of Ugi products derived from 1-isocyanocyclohexene. The use of this compound as a "convertible" isocyanide in the Ugi four-component condensation (U-4CC) allows for the facile transformation of the initial α-acylamino amide products into a diverse array of valuable chemical scaffolds.[1][2][3][4][5][6] This strategy is particularly powerful for the generation of compound libraries for drug discovery and development.[1][3][4][5][6][7]
Introduction
The Ugi reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid, one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8] When this compound is employed as the isocyanide component, the resulting cyclohexenamide moiety can be readily cleaved and transformed under acidic conditions. This "post-Ugi" modification strategy dramatically expands the synthetic utility of the Ugi reaction, providing access to a variety of functional groups and heterocyclic systems that are not directly attainable from the standard Ugi reaction.
The key to these transformations is the in situ formation of a highly reactive oxazolinium-5-one (also known as a münchnone) intermediate upon acid activation of the Ugi product.[1][3] This intermediate can then be trapped by various nucleophiles or participate in cycloaddition reactions to yield a diverse range of products.
General Workflow for Ugi Reaction and Post-Condensation Modification
The overall process involves a two-step sequence: the initial Ugi four-component condensation followed by the acid-mediated post-condensation modification.
Caption: General workflow for the synthesis and post-condensation modification of Ugi products from this compound.
Key Post-Condensation Modifications and Protocols
Conversion to Carboxylic Acids, Esters, and Thioesters
The cyclohexenamide moiety of the Ugi product can be efficiently converted into carboxylic acids, esters, or thioesters by treatment with an appropriate acid in the presence of a nucleophile (water, alcohol, or thiol).
Quantitative Data Summary
| Entry | Ugi Product Precursors | Nucleophile/Solvent | Product Type | Yield (%) |
| 1 | Isobutyraldehyde, Benzylamine, Acetic Acid | Methanol | Methyl Ester | 95 |
| 2 | Benzaldehyde, Benzylamine, Phenylacetic Acid | Ethanol | Ethyl Ester | 93 |
| 3 | Cyclohexanecarboxaldehyde, Benzylamine, Acetic Acid | Isopropanol | Isopropyl Ester | 96 |
| 4 | Isobutyraldehyde, Benzylamine, Acetic Acid | Water | Carboxylic Acid | 91 |
| 5 | Benzaldehyde, Benzylamine, Phenylacetic Acid | Ethanethiol | Thioester | 88 |
Experimental Protocol: General Procedure for the Conversion of Ugi Cyclohexenamides to Methyl Esters
-
Ugi Reaction: In a round-bottom flask, combine the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in methanol (0.5 M). Stir the mixture for 1 hour at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture and continue stirring at room temperature for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Post-Condensation Modification: Upon completion of the Ugi reaction, add acetyl chloride (2.0 eq) dropwise to the crude reaction mixture at 0 °C.
-
Heat the reaction mixture to reflux for 4-12 hours until the conversion is complete (monitored by TLC).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired methyl ester.
Synthesis of Polysubstituted Pyrroles
The intermediate münchnone can undergo a [3+2] cycloaddition reaction with acetylenic dipolarophiles to furnish highly substituted pyrroles.[1][3]
Quantitative Data Summary
| Entry | Ugi Product Precursors | Dipolarophile | Product Type | Yield (%) |
| 1 | Isobutyraldehyde, Benzylamine, Acetic Acid | Dimethyl acetylenedicarboxylate | Pyrrole | 85 |
| 2 | Benzaldehyde, Benzylamine, Phenylacetic Acid | Methyl propiolate | Pyrrole | 78 |
| 3 | Cyclohexanecarboxaldehyde, Aniline, Benzoic Acid | Phenylacetylene | Pyrrole | 72 |
Experimental Protocol: General Procedure for the Synthesis of Pyrroles
-
Ugi Product Synthesis and Isolation: Synthesize and purify the Ugi product derived from this compound as described in the previous protocol.
-
Cycloaddition: Dissolve the purified Ugi product (1.0 eq) and the acetylenic dipolarophile (1.2 eq) in a suitable solvent such as toluene or xylenes.
-
Add acetic anhydride (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the polysubstituted pyrrole.
Synthesis of 1,4-Benzodiazepine-2,5-diones
When anthranilic acid is used as the carboxylic acid component in the Ugi reaction, the resulting product can undergo an intramolecular cyclization upon acid treatment to yield 1,4-benzodiazepine-2,5-diones, a privileged scaffold in medicinal chemistry.[9]
Quantitative Data Summary
| Entry | Aldehyde | Amine | Isocyanide | Product Yield (%) |
| 1 | Isobutyraldehyde | p-Methoxybenzylamine | This compound | 82 |
| 2 | Benzaldehyde | Benzylamine | This compound | 79 |
| 3 | Acetaldehyde | Cyclohexylamine | This compound | 75 |
Experimental Protocol: Two-Step Synthesis of 1,4-Benzodiazepine-2,5-diones [9]
-
Ugi Reaction: To a solution of the aldehyde (1.1 eq) and amine (1.1 eq) in methanol (0.5 M), add 4Å molecular sieves and stir for 1 hour at room temperature.
-
Add this compound (1.1 eq) followed by anthranilic acid (1.0 eq).
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude Ugi product by flash chromatography.
-
Cyclization: Dissolve the purified Ugi product in methanol and add acetyl chloride (2.0 eq) at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Concentrate the reaction mixture and purify the residue by flash chromatography to afford the 1,4-benzodiazepine-2,5-dione.
Biological Significance and Potential Signaling Pathways
The heterocyclic scaffolds generated through these post-Ugi modifications are of significant interest in drug discovery due to their prevalence in biologically active molecules.
1,4-Benzodiazepine-2,5-diones
This class of compounds has been investigated for a range of biological activities, including as anti-tubercular and anticancer agents.[10] Some derivatives have been shown to inhibit protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.[10] A potential mechanism of action could involve the modulation of the mTOR signaling pathway, which is a central regulator of protein synthesis and cell growth.[][12][13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designer small molecules to target calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanism of Münchnone Formation from 1-Isocyanocyclohexene Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoionic compounds, such as münchnones (1,3-oxazolium-5-olates), are versatile intermediates in organic synthesis, most notably in 1,3-dipolar cycloaddition reactions for the construction of pyrrole rings. A key challenge in münchnone chemistry is their inherent instability, often requiring in situ generation. This document details a robust and highly adaptable methodology for the formation of münchnones from stable, isolable adducts derived from the Ugi four-component reaction (Ugi-4CR) utilizing 1-isocyanocyclohexene, often referred to as Armstrong's isocyanide.
The use of this compound as a "convertible" isocyanide allows for the initial construction of a complex α-(acylamino) amide scaffold. A subsequent acid-catalyzed intramolecular cyclization of this adduct cleaves the cyclohexenamide portion and generates a reactive münchnone intermediate. This strategy provides a practical entry into münchnone chemistry, enabling the synthesis of diverse molecular architectures through post-condensation modifications. The intermediate münchnone can be trapped by a variety of nucleophiles or used in cycloaddition reactions, making this a powerful tool for library synthesis and drug discovery.[1][2][3]
Mechanism of Münchnone Formation
The overall process begins with a standard Ugi four-component reaction, followed by an acid-catalyzed cyclization to form the münchnone.
-
Step 1: Formation of the this compound Adduct. The Ugi reaction brings together an aldehyde, a primary amine, a carboxylic acid, and this compound. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide. Subsequent addition of the carboxylate and Mumm rearrangement yields a stable α-(acylamino) cyclohexenamide adduct. This adduct serves as the münchnone precursor.
-
Step 2: Acid-Catalyzed Cyclization and Münchnone Generation. The α-(acylamino) cyclohexenamide adduct is treated with an acid catalyst. Protonation of the amide oxygen of the acylamino group activates the carbonyl for intramolecular nucleophilic attack by the amide oxygen of the cyclohexenamide moiety. This cyclization forms a five-membered oxazolium ring and eliminates cyclohexanone, generating the desired münchnone (1,3-oxazolium-5-olate) intermediate.[2][3] This intermediate is highly reactive and is typically trapped in situ.
Caption: Mechanism of Münchnone Formation.
Experimental Protocols
The following protocols are adapted from the key literature describing this transformation.[1][2]
Protocol 1: Synthesis of the α-(Acylamino) Cyclohexenamide Adduct (Ugi Reaction)
-
To a solution of the aldehyde (1.0 eq) in methanol (MeOH, 0.5 M), add the amine (1.0 eq), the carboxylic acid (1.0 eq), and this compound (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure α-(acylamino) cyclohexenamide adduct.
Protocol 2: Acid-Catalyzed Conversion of the Adduct to Münchnone and In Situ Trapping
A. Trapping with an Alcohol to Form an Ester:
-
Dissolve the α-(acylamino) cyclohexenamide adduct (1.0 eq) in a solution of the desired alcohol (e.g., methanol, 0.2 M).
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA, 0.1 eq) or acetyl chloride (AcCl, 1.2 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the corresponding ester.
B. Trapping with an Alkyne to Form a Pyrrole (1,3-Dipolar Cycloaddition):
-
Dissolve the α-(acylamino) cyclohexenamide adduct (1.0 eq) and the alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.5 eq) in a suitable solvent such as toluene or CH2Cl2 (0.2 M).
-
Add trifluoroacetic anhydride (TFAA, 1.1 eq).
-
Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the alkyne) for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the substituted pyrrole.
Data Presentation
The following tables summarize representative yields for the synthesis of the Ugi adducts and their subsequent conversion into various products via the münchnone intermediate, as reported by Keating and Armstrong.[1]
Table 1: Representative Yields for the Ugi-4CR with this compound
| Aldehyde | Amine | Carboxylic Acid | Ugi Adduct Yield (%) |
| Isobutyraldehyde | Benzylamine | Acetic Acid | 91 |
| Benzaldehyde | Benzylamine | Acetic Acid | 85 |
| Isovaleraldehyde | Cyclohexylamine | Phenylacetic Acid | 78 |
| Benzaldehyde | Methylamine | Benzoic Acid | 81 |
Table 2: Yields for the Conversion of Ugi Adducts via Münchnone Intermediate
| Ugi Adduct Precursor | Trapping Agent / Reaction | Product Type | Yield (%) |
| Product from Table 1, Row 1 | HCl, H2O | Carboxylic Acid | 94 |
| Product from Table 1, Row 2 | AcCl, Methanol | Methyl Ester | 96 |
| Product from Table 1, Row 1 | AcCl, Benzyl Mercaptan | Thioester | 88 |
| Product from Table 1, Row 3 | TFAA, DMAD | Pyrrole | 75 |
| Product from Table 1, Row 4 | AcCl, intramolecular | 1,4-Benzodiazepine-2,5-dione | 82 |
(TFA = Trifluoroacetic Acid; TFAA = Trifluoroacetic Anhydride; DMAD = Dimethyl Acetylenedicarboxylate)
Experimental Workflow Visualization
The overall workflow from starting materials to final products via the münchnone intermediate is depicted below.
Caption: Experimental Workflow Diagram.
References
Application Notes: Catalytic & Stoichiometric Conditions for Reactions with 1-Isocyanocyclohexene
Introduction
1-Isocyanocyclohexene is a versatile vinyl isocyanide utilized in organic synthesis, most notably as a "convertible isocyanide" in the Ugi four-component reaction (Ugi-4CR). Its utility lies in the ability of the resulting N-cyclohexenyl amide product to undergo efficient post-condensation modifications under acidic conditions. This strategy allows for the generation of diverse molecular scaffolds from a single multicomponent reaction, making it a powerful tool in the construction of compound libraries for drug discovery and materials science. The primary transformation involves an acid-catalyzed cyclization to form a reactive münchnone intermediate, which can be trapped by various nucleophiles or participate in cycloaddition reactions.
Core Application: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. When this compound is used, it forms a peptidomimetic backbone where the cyclohexenyl group can be later cleaved or transformed. The reaction is typically performed under mild, often uncatalyzed, conditions.[1]
Table 1: Representative Conditions for the Ugi-4CR with this compound
| Aldehyde (1.0 eq) | Amine (1.0 eq) | Carboxylic Acid (1.0 eq) | Solvent | Temp. (°C) | Time (h) | Typical Yield |
|---|---|---|---|---|---|---|
| Isovaleraldehyde | Benzylamine | Acetic Acid | Methanol | RT | 24-48 | High |
| Benzaldehyde | Cyclohexylamine | Benzoic Acid | Methanol | RT | 24-48 | High |
| Furfural | Aniline | Propionic Acid | 2,2,2-Trifluoroethanol | RT | 24-48 | Good-High |
| Solid-Supported Aldehyde | Various Amines | Various Carboxylic Acids | MeOH/DCM (1:1) | 40-50 | 24-48 | Variable[2] |
Note: Yields are generally high but vary depending on the specific substrates used. Room Temperature (RT) is typically 20-25 °C.
Post-Condensation Modifications of Ugi Products
The true synthetic power of using this compound is realized in the subsequent transformations of the Ugi product. The N-(cyclohex-1-en-1-yl)amide moiety is stable to the Ugi reaction conditions but can be readily activated by acid.
Mechanism: Formation of the Münchnone Intermediate
Upon treatment with acid (e.g., HCl, TFA), the cyclohexenamide product cyclizes to form a highly reactive oxazolinium-5-one, commonly known as a münchnone. This mesoionic intermediate serves as a versatile 1,3-dipole.[3][4] This intermediate can then be trapped in situ by a variety of nucleophiles or dipolarophiles.
Caption: Acid-catalyzed conversion of the Ugi product to a münchnone intermediate.
Application 1: Synthesis of Pyrroles via [3+2] Cycloaddition
The münchnone intermediate readily undergoes a 1,3-dipolar cycloaddition with acetylenic dipolarophiles to generate highly substituted pyrroles, which are important pharmacophores.[3] This reaction represents a novel and highly modular approach to pyrrole synthesis.
Table 2: Catalytic Conditions for Pyrrole Synthesis from Ugi Products
| Dipolarophile (5.0 eq) | Acid Catalyst (3.0 eq) | Solvent | Temp. (°C) | Notes | Typical Yield |
|---|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate | HCl | Toluene | 100 | Higher temperatures are often necessary for observable yields.[5] | Good |
| Methyl propiolate | HCl | Toluene | 100 | Electron-withdrawing groups on the alkyne improve yields.[5] | Moderate-Good |
| Phenylacetylene | HCl | THF | 55 | Milder conditions can be used with reactive alkynes.[5] | Moderate |
Application 2: Conversion to Carboxylic Acids, Esters, and Thioesters
The münchnone intermediate can be intercepted by various nucleophiles. The addition of the nucleophile followed by rearrangement cleaves the cyclohexenyl group and generates a new functional group in its place. This allows the Ugi product to be converted into acids, esters, or thioesters.[3]
Table 3: Conditions for Nucleophilic Conversion of Ugi Products
| Nucleophile | Product | Catalyst | Solvent | Temp. (°C) | Typical Yield |
|---|---|---|---|---|---|
| H₂O | Carboxylic Acid | Acid (e.g., HCl) | Dioxane/H₂O | Reflux | High |
| Methanol | Methyl Ester | Acid (e.g., HCl) | Methanol | Reflux | High |
| Ethanethiol | Thioester | Acid (e.g., HCl) | Neat or THF | RT to 50 | Good |
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol starts from cyclohexanone.
Step A: Synthesis of N-(Cyclohex-1-en-1-yl)formamide
-
To a flask, add cyclohexanone (1.0 eq) and an excess of formamide (approx. 5.0 eq).
-
Add a catalytic amount of formic acid.
-
Heat the mixture to 160 °C for 6-8 hours, distilling off water as it forms.
-
Cool the reaction mixture and purify the crude product by vacuum distillation to obtain the formamide intermediate.
Step B: Dehydration to this compound
-
Dissolve the N-(cyclohex-1-en-1-yl)formamide (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (N₂ or Ar).
-
Add a tertiary amine base, such as triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of a dehydrating agent, such as triphosgene (0.4 eq) or phosphorus oxychloride (1.1 eq), in dichloromethane.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding an aqueous solution of sodium carbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude isocyanide by vacuum distillation.
Protocol 2: General Ugi-4CR Using this compound
-
To a round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq), amine (1.0 mmol, 1.0 eq), and carboxylic acid (1.0 mmol, 1.0 eq).
-
Dissolve the components in methanol (3-5 mL).
-
Add this compound (1.0 mmol, 1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the purified product using NMR, MS, and IR spectroscopy.
Protocol 3: Post-Ugi Conversion to a Pyrrole
-
Dissolve the purified Ugi product (1.0 eq) in toluene (or THF).
-
Add the acetylenic dipolarophile (e.g., dimethyl acetylenedicarboxylate, 5.0 eq).
-
Add a solution of hydrogen chloride (e.g., 4M in dioxane, 3.0 eq).
-
Heat the reaction mixture to the required temperature (e.g., 100 °C for toluene, 55 °C for THF) and stir for 12-24 hours.
-
Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude pyrrole derivative by flash column chromatography.
Logical & Experimental Workflow
The overall strategy for using this compound as a convertible isocyanide follows a logical multi-step workflow, enabling the creation of molecular diversity from a common intermediate.
Caption: Experimental workflow for the convertible isocyanide strategy.
References
Troubleshooting & Optimization
Technical Support Center: 1-Isocyanocyclohexene Ugi Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 1-isocyanocyclohexene Ugi reactions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound Ugi reaction?
The this compound Ugi reaction is a four-component reaction (4-CR) that involves an aldehyde, an amine, a carboxylic acid, and this compound. This one-pot reaction forms a complex α-acylamino amide product. A key feature of using this compound is its function as a "convertible isocyanide," which allows for post-reaction modifications of the initial product.[1]
Q2: What are the typical solvents and temperatures for this reaction?
For solution-phase reactions, methanol is a commonly used solvent. In solid-phase synthesis, a mixture of dichloromethane (DCM) and methanol (MeOH), often in a 2:1 ratio, has been found to be effective.[1][2] While many Ugi reactions proceed at room temperature, elevated temperatures, in the range of 40-50 °C, have been reported to improve yields, particularly in solid-phase applications.[1]
Q3: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in Ugi reactions can stem from several factors. Inefficient imine formation between the aldehyde and amine is a common issue. The choice of solvent can also significantly impact the reaction rate and yield. Additionally, the steric hindrance of the reactants can play a role. To improve yields, consider pre-forming the imine, optimizing the solvent system, or moderately increasing the reaction temperature.
Q4: Are there any common side reactions to be aware of?
A potential side reaction is the Passerini reaction, a three-component reaction involving the aldehyde, carboxylic acid, and isocyanide. This is more likely to occur if the imine formation is slow. Using polar, protic solvents like methanol can favor the Ugi pathway over the Passerini pathway.
Q5: How does the structure of the other reactants affect the yield?
The reactivity of the aldehyde and amine components can significantly influence the reaction outcome. Aliphatic aldehydes generally exhibit higher reactivity compared to aromatic or heterocyclic aldehydes.[1] Steric hindrance around the reactive centers of any of the four components can also lead to lower yields.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Imine Formation | Pre-mix the aldehyde and amine in the reaction solvent for a period (e.g., 30-60 minutes) before adding the carboxylic acid and this compound. The use of a dehydrating agent like molecular sieves can also be beneficial. |
| Suboptimal Solvent | If using a non-polar solvent, switch to a polar protic solvent like methanol or 2,2,2-trifluoroethanol (TFE). For reactants with poor solubility, a co-solvent system such as DCM/MeOH may improve results. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For some systems, heating to 40-50 °C can significantly improve the reaction rate and yield.[1] Monitor the reaction for potential decomposition at higher temperatures. |
| Steric Hindrance | If possible, consider using less sterically hindered aldehyde, amine, or carboxylic acid components. |
| Incorrect Stoichiometry | Ensure that all four components are present in the correct stoichiometric ratios. An excess of one component may not always lead to higher yields and can complicate purification. |
Issue 2: Presence of Impurities or Side Products
| Possible Cause | Suggested Solution |
| Passerini Reaction Byproduct | Ensure the use of a polar protic solvent like methanol to favor the Ugi reaction pathway. Pre-forming the imine can also minimize the Passerini side reaction. |
| Decomposition of Reactants or Product | If the reaction is being heated, try running it at a lower temperature or for a shorter duration. Ensure the purity of your starting materials, as impurities can lead to side reactions. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary. |
Data Presentation
Table 1: Effect of Solvent on Ugi Reaction Yield (Illustrative)
| Solvent | Dielectric Constant | Expected Yield Trend | Rationale |
| Methanol (MeOH) | 32.7 | High | Polar protic solvent, favors imine formation and stabilizes polar intermediates. |
| 2,2,2-Trifluoroethanol (TFE) | 26.0 | High | Highly polar solvent known to accelerate Ugi reactions. |
| Dichloromethane (DCM) | 9.1 | Moderate to Low | Less polar, may not efficiently promote the polar Ugi reaction mechanism. |
| Tetrahydrofuran (THF) | 7.5 | Low | Aprotic and less polar, generally not optimal for Ugi reactions. |
| Toluene | 2.4 | Very Low | Non-polar solvent, disfavors the polar Ugi reaction pathway. |
Table 2: Effect of Temperature on Ugi Reaction Yield (Illustrative)
| Temperature (°C) | Expected Yield Trend | Rationale |
| 0 | Low | Reaction kinetics may be too slow. |
| 25 (Room Temp.) | Moderate to High | Standard starting temperature for many Ugi reactions. |
| 40-50 | Potentially Higher | Increased temperature can accelerate the reaction rate, especially for less reactive substrates.[1] |
| > 60 | Variable | Higher temperatures may lead to decomposition of reactants or products. |
Experimental Protocols
General Protocol for a this compound Ugi Reaction
This protocol provides a general procedure for a solution-phase Ugi reaction using this compound. Reactant quantities and reaction time may need to be optimized for specific substrates.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Methanol (2-5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Standard glassware for work-up and purification (e.g., rotary evaporator, separatory funnel, chromatography column)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and methanol (2-5 mL).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture and continue stirring for 10-15 minutes.
-
Add this compound (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature or the desired temperature (e.g., 40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 12-24 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by an appropriate method, such as flash column chromatography on silica gel.
-
Characterize the purified product using standard analytical techniques (e.g., NMR, MS, IR).
Visualizations
Caption: Mechanism of the this compound Ugi reaction.
Caption: General experimental workflow for the Ugi reaction.
Caption: Troubleshooting decision tree for low Ugi reaction yields.
References
Side reactions and byproducts in 1-isocyanocyclohexene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-isocyanocyclohexene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the dehydration of cyclohex-1-en-1-ylformamide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Dehydrating Agent: The dehydrating agent (e.g., triphosgene, phosphorus oxychloride) may have degraded due to improper storage. 2. Insufficient Base: The base (e.g., DABCO, pyridine) may not be sufficient to neutralize the acid generated during the reaction. 3. Reaction Temperature Too Low: The reaction may not have reached the necessary activation energy. 4. Presence of Water: Moisture in the reagents or glassware can hydrolyze the isocyanide product back to the formamide starting material. | 1. Use a fresh, unopened container of the dehydrating agent or verify the activity of the existing stock. 2. Ensure the correct stoichiometry of the base is used. Consider adding a slight excess. 3. Carefully monitor and maintain the recommended reaction temperature. 4. Use oven-dried glassware and anhydrous solvents. Ensure all reagents are dry. |
| Product Decomposes During Work-up or Purification | 1. Thermal Instability: this compound is thermally labile and can polymerize or decompose at elevated temperatures.[1][2][3] 2. Acidic Conditions: Trace amounts of acid can catalyze the polymerization or hydrolysis of the isocyanide. 3. Exposure to Air: The product can degrade upon exposure to oxygen.[2][3] | 1. Avoid high temperatures during solvent removal and distillation. Use high-vacuum distillation at the lowest possible temperature.[4] 2. Use a base-deactivated silica gel for chromatography (e.g., treated with triethylamine).[1] Ensure all work-up solutions are neutral or slightly basic. 3. Handle the purified product under an inert atmosphere (e.g., argon or nitrogen).[2][3] |
| Dark Brown or Black Reaction Mixture | 1. Polymerization/Resinification: This is a common side reaction for vinyl isocyanides, especially if the reaction is overheated or run for an extended period.[4] 2. Decomposition of Reagents: The dehydrating agent or other reagents may be decomposing under the reaction conditions. | 1. Strictly control the reaction temperature and time. 2. Ensure high-purity starting materials and reagents. |
| Persistent Unpleasant Odor in Lab/Glassware | 1. High Volatility and Pungent Nature of Isocyanides: Isocyanides are known for their extremely unpleasant and pervasive odors.[1][4][5] | 1. Conduct all work in a well-ventilated fume hood.[4][5] 2. To clean glassware, rinse with a 1:10 mixture of concentrated hydrochloric acid and methanol.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common byproducts are:
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Polymeric materials: Due to the reactive nature of the vinyl isocyanide, polymerization is a significant side reaction, especially at elevated temperatures.[4]
-
Cyclohex-1-en-1-ylformamide: This is the starting material, and its presence in the final product is typically due to an incomplete reaction or hydrolysis of the product during work-up.
-
N-Cyclohexenylformamide Hydrochloride: If a dehydrating agent like phosphorus oxychloride is used in the presence of a base like pyridine, the hydrochloride salt of the formamide can sometimes precipitate.
-
Carbonyl compounds: From the decomposition of the formamide precursor or reaction with moisture.
Q2: What is the recommended method for purifying crude this compound?
A2: Rapid column chromatography on silica gel deactivated with a base (like triethylamine) is a common method.[1] Use a non-polar eluent system. For thermally stable isocyanides, vacuum distillation is an option, but for this compound, care must be taken to avoid polymerization by keeping the temperature as low as possible.[4]
Q3: How should I store purified this compound?
A3: this compound is unstable and should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-30°C is recommended).[1][2][3] It is known to darken and decompose upon exposure to air.[2][3]
Q4: My NMR spectrum shows unreacted starting material. How can I improve the conversion?
A4: To improve conversion, you can try the following:
-
Increase the amount of dehydrating agent: A slight excess may be necessary to drive the reaction to completion.
-
Extend the reaction time: Monitor the reaction by TLC to determine the optimal reaction time.
-
Ensure anhydrous conditions: Any moisture will consume the dehydrating agent and prevent the reaction from completing.
Q5: Are there alternative synthesis routes to this compound?
A5: While the dehydration of cyclohex-1-en-1-ylformamide is the most commonly cited method, other general methods for isocyanide synthesis could potentially be adapted. These include the Hofmann carbylamine reaction (the reaction of a primary amine with chloroform and a strong base) and the reaction of an alkyl iodide with silver cyanide.[1][6] However, the dehydration route is generally preferred for vinyl isocyanides.
Experimental Protocols
Synthesis of this compound via Dehydration of Cyclohex-1-en-1-ylformamide
This protocol is adapted from a literature procedure using triphosgene as the dehydrating agent.[1]
Materials:
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Cyclohex-1-en-1-ylformamide
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
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0.5 M Sodium Carbonate (Na₂CO₃) solution
-
Sodium Sulfate (Na₂SO₄) (anhydrous)
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Triethylamine-deactivated silica gel
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve cyclohex-1-en-1-ylformamide (1.0 eq) and DABCO (3.0 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.66 eq) in anhydrous dichloromethane.
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Slowly add the triphosgene solution to the stirred formamide/DABCO mixture at 0°C.
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Stir the reaction mixture at 0°C for 30 minutes.
-
Pour the reaction mixture into a separatory funnel containing 0.5 M aqueous Na₂CO₃ solution.
-
Extract the aqueous layer three times with dichloromethane.
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Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure at a low temperature.
-
Rapidly purify the crude product by flash chromatography on triethylamine-deactivated silica gel using a hexane/ethyl acetate eluent system to yield this compound as a colorless oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1-Isocyanocyclohexene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 1-isocyanocyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are vacuum distillation and column chromatography. Vacuum distillation is suitable for separating the product from non-volatile impurities or solvents with significantly different boiling points. Column chromatography, particularly with modified stationary phases, is effective for removing impurities with similar volatilities.[1][2] The choice depends on the nature of the impurities, the scale of the reaction, and the thermal stability of the compound.
Q2: How can I assess the purity of my final product?
A2: The purity of this compound can be effectively determined using standard analytical techniques. Gas Chromatography (GC) is a common method for assessing the percentage purity of volatile compounds. For structural confirmation and detection of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly recommended.
Q3: this compound has a very strong, unpleasant odor. How should I handle it?
A3: Isocyanides are known for their extremely disagreeable odors.[3][4] All manipulations should be performed in a well-ventilated fume hood. Any glassware or equipment that comes into contact with the compound can be decontaminated by rinsing with a 5% methanolic sulfuric acid solution.[3]
Q4: What are the typical impurities found in crude this compound?
A4: Impurities largely depend on the synthetic route. A common method for synthesizing isocyanides is the dehydration of the corresponding N-formamide (in this case, N-cyclohexenylformamide).[4] Therefore, common impurities may include unreacted formamide, residual dehydrating agents (e.g., phosphorus oxychloride, triphosgene) and their byproducts, and the base used (e.g., pyridine, triethylamine).[2][3]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Silica Gel Column | Irreversible Adsorption/Decomposition: Standard silica gel is acidic and can cause sensitive isocyanides to decompose or bind permanently to the column.[1][2] | Use Modified Silica: Employ a less acidic or modified stationary phase. Et-SiCl₃-modified silica (C-2 Silica) has been shown to give high recovery for sensitive isocyanides.[1] Use Alternative Sorbent: Consider using alumina (neutral or basic) as the stationary phase. Work Quickly: If using standard silica, ensure it is deactivated (e.g., with triethylamine in the eluent) and minimize the time the compound spends on the column. |
| Low Yield After Vacuum Distillation | Thermal Decomposition: Although vacuum distillation lowers the boiling point, prolonged exposure to heat can still cause degradation or polymerization.[3] | Minimize Temperature: Ensure the vacuum is as low as possible to keep the pot temperature to a minimum, ideally not exceeding 90°C.[3] Distill Rapidly: Perform the distillation as quickly as possible without compromising separation efficiency.[3] |
| Product is Discolored (Yellow/Brown) After Purification | Trace Impurities: Residual acidic or metallic impurities can cause discoloration.[5] Oxidation/Polymerization: The compound may be sensitive to air or light, leading to the formation of colored oligomers. | Treat with Activated Carbon: Before the final purification step, stir the crude product with a small amount of activated carbon in a suitable solvent and then filter.[5] Use an Inert Atmosphere: Conduct all purification and storage steps under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Separation During Distillation | Similar Boiling Points: An impurity may have a boiling point very close to that of this compound. | Use a Fractionating Column: Employ a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation.[6] Switch to Chromatography: If distillation fails to provide adequate separation, column chromatography is the recommended alternative. |
Quantitative Data Summary
The following table summarizes typical recovery and purity data for different purification techniques applicable to sensitive isocyanides.
| Purification Method | Key Parameters | Typical Recovery / Yield | Purity Achieved | Reference |
| Vacuum Distillation | Pressure: 11-12 Torr; Collection Temp: 56-59°C | 67-72% (for cyclohexyl isocyanide) | >98% (by GC) | [3][7] |
| Flash Chromatography (Standard Silica) | Eluent: Non-polar solvent system | Highly variable, often low due to decomposition | Can be low | [1][2] |
| Flash Chromatography (Et-SiCl₃-modified Silica) | Eluent: Non-polar solvent system | Up to 90% | >99% (by ¹H NMR) | [1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using dry glassware. A short path distillation head is recommended to minimize product loss. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be lowered to approximately 12 Torr.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Monitor the temperature at the distillation head. Collect any initial low-boiling fractions separately. Collect the main fraction of this compound, which should distill at a constant temperature of 56-59 °C at 12 Torr .[7]
-
Completion: Stop the distillation when the main fraction is collected and before the distillation flask goes to dryness to avoid overheating the residue.
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a sealed container at a low temperature.
Protocol 2: Purification by Flash Column Chromatography on Modified Silica
This protocol is effective for removing impurities that are difficult to separate by distillation.
-
Column Preparation: Prepare a slurry of Et-SiCl₃-modified silica gel in a non-polar eluent (e.g., hexanes or a mixture of hexanes and diethyl ether). Pack the column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the sample through the column using the chosen solvent system. Apply positive pressure (using a pump or bulb) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using thin-layer chromatography (TLC).
-
Combining and Concentrating: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator, ensuring the water bath temperature is kept low to prevent evaporation of the volatile product.
-
Purity Analysis: Confirm the purity of the final product using GC or NMR analysis.
Visual Workflow
Caption: General workflow for the purification of this compound.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. lookchem.com [lookchem.com]
Technical Support Center: Overcoming Low Reactivity of 1-Isocyanocyclohexene in Cycloadditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-isocyanocyclohexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of this substrate in cycloaddition reactions, particularly in the synthesis of novel spirocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in cycloaddition reactions?
A1: The reduced reactivity of this compound in comparison to other isocyanides can be attributed to electronic and steric factors. The vinyl isocyanide functionality can be less electrophilic than alkyl or aryl isocyanides. Additionally, the cyclohexene ring may introduce steric hindrance that disfavors the approach of the cycloaddition partner.
Q2: What types of cycloaddition reactions are typically attempted with this compound?
A2: this compound is primarily explored in [4+1] cycloadditions to form five-membered heterocyclic rings. It can also be a dienophile in [4+2] Diels-Alder type reactions, although its reactivity in this mode is often low.
Q3: What are the most common side reactions or decomposition pathways observed?
A3: Common issues include the polymerization of the starting materials under harsh reaction conditions, hydrolysis of the isocyanide to the corresponding formamide in the presence of trace water, and isomerization or other rearrangements of the starting materials or products, especially at elevated temperatures.
Q4: Can Lewis acids be used to enhance the reactivity of this compound?
A4: Yes, Lewis acid catalysis is a primary strategy to enhance the reactivity of isocyanides in cycloaddition reactions. Lewis acids can coordinate to the isocyanide nitrogen, increasing its electrophilicity and lowering the activation energy of the cycloaddition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Insufficient thermal energy. Many cycloadditions involving unactivated components require elevated temperatures to overcome the activation barrier.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10-20 °C.
-
Monitor the reaction for decomposition of starting materials at higher temperatures using techniques like TLC or crude NMR.
-
Consider using a higher-boiling solvent to achieve higher reaction temperatures safely.
-
-
-
Possible Cause 2: Ineffective or absent catalysis. The uncatalyzed reaction may be too slow to be practical.
-
Troubleshooting Steps:
-
Introduce a Lewis acid catalyst. Common choices include Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂, and TiCl₄.
-
Screen a panel of Lewis acids to identify the most effective one for your specific substrate combination.
-
Optimize the catalyst loading, starting from 5-10 mol% and adjusting as needed.
-
-
-
Possible Cause 3: Poor choice of solvent. The solvent can significantly impact the reaction rate and outcome.
-
Troubleshooting Steps:
-
Experiment with a range of solvents with varying polarities, such as toluene, xylenes, dichloromethane (DCM), and 1,2-dichloroethane (DCE).
-
For some cycloadditions, polar aprotic solvents like acetonitrile or DMF might be beneficial, but be cautious of potential side reactions with the isocyanide.
-
-
Issue 2: Formation of Multiple Products or Isomers
-
Possible Cause 1: Lack of regioselectivity or stereoselectivity. The cycloaddition may proceed through multiple pathways, leading to a mixture of products.
-
Troubleshooting Steps:
-
The use of a suitable Lewis acid catalyst can often improve both regioselectivity and stereoselectivity.
-
Lowering the reaction temperature, in conjunction with catalysis, can enhance selectivity.
-
Modify the electronic properties of the cycloaddition partner (e.g., by adding electron-withdrawing or electron-donating groups) to favor a specific reaction pathway.
-
-
-
Possible Cause 2: Product decomposition or rearrangement. The desired cycloadduct may be unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Attempt the reaction at a lower temperature for a longer duration.
-
Analyze the crude reaction mixture at different time points to identify potential intermediate products and understand the decomposition pathway.
-
Consider in-situ trapping of the product if it is known to be unstable.
-
-
Quantitative Data Summary
The following table summarizes reaction conditions that have been reported for a successful, albeit high-temperature, cycloaddition involving this compound. This data can serve as a starting point for optimization with other cycloaddition partners.
| Entry | Dipolarophile | Solvent | Temperature (°C) | Time (h) | Additive/Catalyst | Product | Yield (%) |
| 1 | Phenylacetylene | Toluene | 100 | 12 | HCl (3 equiv) | 2-Phenyl-1,4,5,6,7,7a-hexahydro-1H-indole | 65 |
| 2 | Methyl propiolate | Toluene | 100 | 12 | HCl (3 equiv) | Methyl 1,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylate | 72 |
Data extrapolated from studies on post-Ugi condensation modifications.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed [4+1] Cycloaddition of this compound with a Diene
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the diene (1.0 mmol, 1.0 equiv) and the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).
-
Add anhydrous solvent (e.g., dichloromethane or toluene, 5 mL) and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the solution.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with the reaction solvent (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Lewis acid-catalyzed cycloaddition.
Caption: Troubleshooting flowchart for low cycloaddition yield.
Technical Support Center: Optimizing Solid-Phase Reactions of 1-Isocyanocyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-isocyanocyclohexene on solid support. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid-phase synthesis workflow involving this compound, a versatile convertible isocyanide.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Ugi Reaction | Inefficient Imine/Iminium Ion Formation: The initial condensation of the amine and aldehyde/ketone to form the imine, a crucial first step in the Ugi reaction, may be slow or incomplete. | Pre-formation of the Imine: Mix the amine and carbonyl components in the reaction solvent for 30-60 minutes before adding the carboxylic acid and this compound. The use of a dehydrating agent, such as molecular sieves, can also drive this equilibrium forward. |
| Suboptimal Solvent Choice: The polarity of the solvent significantly impacts the Ugi reaction mechanism. Non-polar solvents can favor the competing Passerini reaction, leading to the formation of α-acyloxy carboxamide byproducts.[1] | Solvent Optimization: The Ugi reaction is generally favored in polar, protic solvents. Methanol (MeOH) is a standard choice. For starting materials with poor solubility, a co-solvent system such as a mixture of MeOH and dichloromethane (DCM) (e.g., 1:1) can be effective.[2] Consider screening other polar solvents like 2,2,2-trifluoroethanol (TFE). | |
| Low Reactivity of Aldehyde/Ketone: Aromatic and sterically hindered aldehydes or ketones are often less reactive in the Ugi reaction compared to their aliphatic counterparts. | Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Microwave irradiation can also be an effective method for accelerating sluggish reactions. The addition of a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) can activate the carbonyl component. | |
| Incomplete Trapping on Solid Support | Poor Resin Swelling: For the Ugi product to efficiently react with the functional groups on the solid support, the resin must be adequately swelled in the reaction solvent. Polystyrene-based resins, for example, swell poorly in highly polar solvents like methanol. | Choose an Appropriate Solvent for Swelling: Select a solvent or solvent mixture that effectively swells the chosen resin. For polystyrene resins like Merrifield, solvents like DCM, tetrahydrofuran (THF), or a mixture of DCM and a polar solvent are recommended. Pre-swelling the resin in the chosen solvent for at least 30-60 minutes before adding the Ugi product is crucial. |
| Steric Hindrance: The Ugi product or the functional group on the resin may be sterically hindered, preventing efficient capture. | Use a Linker/Spacer: Employing a resin with a long, flexible linker arm can reduce steric hindrance and improve the accessibility of the reactive sites. | |
| Low Yield or Incomplete Cleavage from Resin | Inappropriate Cleavage Cocktail: The stability of the linker attaching the product to the resin dictates the required cleavage conditions. Using a cleavage cocktail that is too weak will result in incomplete cleavage. | Select the Correct Cleavage Reagent: For acid-labile linkers (e.g., on Rink amide or Wang resins), a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10-50% TFA) is commonly used. The exact concentration and cleavage time should be optimized based on the specific linker's lability.[2] |
| Presence of Scavenger-Sensitive Groups: During acidic cleavage, reactive cationic species can be generated, which may lead to side reactions with sensitive functional groups on the product (e.g., tryptophan, methionine). | Use of Scavengers: Include scavengers in the cleavage cocktail to trap reactive cations. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). A typical cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5). | |
| Formation of Diketopiperazine (DKP) Side Product | Intramolecular Cyclization of Dipeptide on Resin: When synthesizing peptides on a solid support, the N-terminal amino group of a dipeptidyl-resin can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and cleavage from the support. This is particularly problematic with sequences containing proline at the second position from the C-terminus. | Use of Di- or Tri-peptides in the Ugi Reaction: If the target molecule is a peptide, consider synthesizing a di- or tri-peptide in solution first and then using it as the carboxylic acid component in the Ugi reaction before capturing it on the resin. This bypasses the on-resin peptide elongation steps where DKP formation is most likely. |
| Base-Catalyzed Cyclization: The use of basic conditions during the synthesis (e.g., for deprotection steps) can promote DKP formation. | Careful Control of pH: Avoid prolonged exposure to basic conditions. If a base is required, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) and carefully monitor the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in solid-phase synthesis?
A1: this compound is known as a "convertible" or "universal" isocyanide.[1][2] In the context of solid-phase synthesis, it is particularly useful in the Ugi four-component reaction. After the Ugi reaction in solution, the resulting cyclohexenamide product can be efficiently captured onto a solid support. The key advantage is that the cyclohexenamide moiety can be subsequently converted into other functional groups (e.g., carboxylic acids, esters, or amides) upon cleavage from the resin, adding a layer of diversity to the synthesized molecules.[1] The trapping and subsequent cleavage from the resin are reported to occur in very high yield.[1]
Q2: What are the optimal solvent conditions for a solid-phase Ugi reaction with this compound?
A2: The optimal solvent for a solid-phase Ugi reaction depends on the type of resin used. The solvent must be able to swell the resin effectively while also being suitable for the Ugi reaction itself. For polystyrene-based resins, which are hydrophobic, mixtures of solvents are often necessary. Common solvent systems include methanol/dichloromethane (MeOH/DCM) and methanol/tetrahydrofuran (MeOH/THF).[2] For more polar resins like ChemMatrix, polar solvents such as methanol alone can be effective. It is always recommended to perform a small-scale test to determine the optimal solvent system for your specific resin and reactants.
Q3: How can I monitor the progress of the reaction on the solid support?
A3: Monitoring reactions on a solid support can be challenging. A common method is to take a small sample of the resin, wash it thoroughly, and then cleave the product from this small sample. The cleaved product can then be analyzed by standard techniques like thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. Another technique is Fourier-transform infrared (FT-IR) spectroscopy, which can be used to monitor the appearance or disappearance of specific functional group vibrations directly on the resin beads.
Q4: What type of resin is best suited for capturing the Ugi product of this compound?
A4: The choice of resin depends on the desired functionality of the final product after cleavage.
-
Merrifield resin (chloromethylated polystyrene) can be used to attach the Ugi product via a nucleophilic displacement of the chloride, typically by a carboxylate or an amine within the Ugi product.
-
Wang resin has a p-alkoxybenzyl alcohol linker, suitable for attaching carboxylic acids to form an ester linkage that is cleavable with trifluoroacetic acid (TFA).
-
Rink amide resin is used to produce C-terminal amides upon cleavage with TFA.[2]
The selection of the resin should be aligned with the overall synthetic strategy and the desired final product.
Q5: Are there any specific safety precautions to consider when working with this compound?
A5: Like most isocyanides, this compound has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also important to note that isocyanides can be toxic, so appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. One of the significant advantages of performing isocyanide reactions on a solid support is the reduction of the unpleasant odor, as the isocyanide becomes tethered to the non-volatile resin.[2]
Data Presentation
The following tables provide a qualitative summary of the expected influence of various reaction parameters on the yield of the Ugi reaction and subsequent solid-phase capture. Quantitative data for specific reaction systems with this compound on solid support is not extensively available in the literature, as yields are often reported as "high" or "excellent".
Table 1: Influence of Reaction Components on Ugi Reaction Yield
| Parameter | Condition | Expected Yield | Rationale |
| Aldehyde | Aliphatic (e.g., isobutyraldehyde) | High | Generally more reactive and less sterically hindered. |
| Aromatic (e.g., benzaldehyde) | Moderate to High | Less reactive than aliphatic aldehydes. | |
| Heterocyclic | Moderate | Reactivity can be lower depending on the heterocycle. | |
| Amine | Primary Aliphatic | High | Generally highly reactive. |
| Primary Aromatic (e.g., aniline) | Moderate to High | Less nucleophilic than aliphatic amines. | |
| Carboxylic Acid | Simple Aliphatic/Aromatic | High | Generally well-tolerated. |
| Sterically Hindered | Moderate | Can slow down the reaction rate. |
Table 2: Influence of Solid Support and Solvent on Reaction Efficiency
| Solid Support | Recommended Solvent(s) | Expected Trapping Efficiency | Rationale for Solvent Choice |
| Merrifield Resin | DCM, THF, DCM/DMF | Good to Excellent | Promotes good swelling of the polystyrene backbone. |
| Wang Resin | DCM, THF, DCM/DMF | Good to Excellent | Ensures accessibility of the hydroxyl linker. |
| Rink Amide Resin | DCM, DMF, NMP | Good to Excellent | Common solvents for peptide synthesis on this support. |
| ChemMatrix Resin | MeOH, DCM, THF | Excellent | The PEG-polystyrene matrix swells well in a variety of solvents. |
Experimental Protocols
Protocol 1: General Procedure for Ugi Reaction with this compound
-
To a round-bottom flask, add the amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.).
-
Dissolve the components in methanol (0.2 M solution).
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Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq.) to the mixture and stir for an additional 10 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the crude reaction mixture containing the cyclohexenamide product can be used directly in the resin capture step.
Protocol 2: Capture of Ugi Product onto a Solid Support (Example with Wang Resin)
-
Place Wang resin (1.0 eq., based on loading capacity) in a solid-phase synthesis vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Drain the solvent.
-
Dissolve the crude Ugi product from Protocol 1 in DCM.
-
Add the solution of the Ugi product to the swollen resin.
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Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2.0 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq.).
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Agitate the mixture at room temperature for 12-24 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and DCM (3x).
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Dry the resin under vacuum.
Protocol 3: Cleavage of the Product from the Solid Support (Example with Wang Resin)
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Swell the dried, product-loaded resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Prepare a cleavage cocktail of 95:2.5:2.5 (v/v/v) trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
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Drain the filtrate containing the cleaved product into a round-bottom flask.
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Wash the resin with additional TFA or DCM and combine the filtrates.
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Concentrate the filtrate under reduced pressure to remove the majority of the TFA and solvent.
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Precipitate the crude product by adding cold diethyl ether.
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Collect the precipitate by filtration or centrifugation and dry under vacuum.
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Purify the product as needed, typically by flash chromatography or preparative HPLC.
Visualizations
Below are diagrams illustrating key workflows and relationships in the solid-phase synthesis of this compound derivatives.
Caption: Workflow for the Ugi reaction of this compound and subsequent solid-phase capture.
Caption: Troubleshooting logic for low Ugi reaction yield.
Caption: Step-by-step workflow for the cleavage of the final product from the solid support.
References
Preventing decomposition of 1-isocyanocyclohexene during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the use of 1-isocyanocyclohexene in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile reagent in organic synthesis, most notably utilized as a "convertible isocyanide" in multicomponent reactions like the Ugi four-component condensation (U-4CR).[1][2][3] Its unique structure allows for the initial formation of complex α-acylamino amide products, which can then undergo post-condensation modifications. A key application is the synthesis of heterocyclic scaffolds, such as 1,4-benzodiazepine-2,5-diones, which are of significant interest in medicinal chemistry.[1][4]
Q2: How should this compound be stored to maintain its stability and reactivity?
Proper storage is critical for preserving the quality of this compound. It is sensitive to moisture and acid, which can lead to its decomposition.[5] To ensure its stability, it should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[5] For long-term storage, it is recommended to keep it at low temperatures, either refrigerated or frozen, and protected from light. Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q3: What are the primary decomposition pathways for this compound?
The primary decomposition pathways for this compound include:
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Hydrolysis: In the presence of acid and water, the isocyanide group can hydrolyze to form the corresponding amine (1-aminocyclohexene) and formic acid. Isocyanides are generally more stable under basic conditions.
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Polymerization: The vinyl group in this compound makes it susceptible to radical polymerization, especially when exposed to heat, light, or radical initiators.[6] This can lead to the formation of insoluble polymeric materials.
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Thermal Decomposition: At elevated temperatures, isocyanides can undergo rearrangement or decomposition. While specific data for this compound is limited, heating can lead to complex reaction mixtures.
Q4: What are the common side reactions to expect when using this compound in a Ugi reaction?
Besides the desired Ugi product, several side reactions can occur:
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Passerini Reaction: If the amine component is slow to react with the aldehyde/ketone, the isocyanide can react directly with the carbonyl compound and the carboxylic acid to form an α-acyloxy amide, which is the product of the Passerini three-component reaction.
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Formation of Byproducts from Impurities: The presence of water in the reaction mixture can lead to the hydrolysis of the isocyanide, and the resulting amine can participate in side reactions.
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Polymerization: As mentioned, the vinyl group can polymerize, reducing the yield of the desired Ugi product.[6]
-
Reactions involving the double bond: Although less common under standard Ugi conditions, the cyclohexene double bond could potentially undergo addition reactions under certain catalytic or harsh conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low or No Yield in Ugi Reaction
| Potential Cause | Recommended Solution |
| Poor Quality of this compound | Ensure the reagent has been stored correctly under an inert atmosphere and at low temperature. If in doubt, purify the isocyanide by distillation under reduced pressure before use. |
| Inefficient Imine Formation | The initial condensation of the amine and aldehyde/ketone to form the imine can be a rate-limiting step. Consider pre-forming the imine by stirring the amine and carbonyl components together for a period before adding the carboxylic acid and this compound. The use of a dehydrating agent like molecular sieves can also be beneficial.[5] |
| Low Reactivity of Components | Aromatic aldehydes and isocyanides can be less reactive than their aliphatic counterparts.[7] Increasing the reaction temperature (e.g., to 40-60 °C) or using microwave irradiation can often improve the reaction rate and yield.[1] |
| Suboptimal Solvent | The Ugi reaction is typically favored in polar, protic solvents like methanol or 2,2,2-trifluoroethanol (TFE).[3][5] A mixture of dichloromethane (DCM) and methanol (e.g., 2:1) has also been reported to be effective.[1] |
| Incorrect Stoichiometry | Ensure that all four components are present in the correct stoichiometric ratios (typically equimolar). |
Problem 2: Formation of Insoluble Precipitate
| Potential Cause | Recommended Solution |
| Polymerization of this compound | This is a likely cause, especially if the reaction is heated or exposed to light. Add a radical inhibitor to the reaction mixture. |
| Precipitation of a Reaction Component or Product | Check the solubility of all starting materials and the expected product in the chosen solvent. If the product is insoluble, it may precipitate out as it forms. |
| Formation of Insoluble Side Products | The presence of water can lead to the formation of insoluble ureas. Ensure all reagents and solvents are anhydrous. |
Problem 3: Difficulty in Post-Ugi Cyclization to Form 1,4-Benzodiazepine-2,5-diones
| Potential Cause | Recommended Solution |
| Incomplete Ugi Reaction | Ensure the initial Ugi reaction has gone to completion before attempting the cyclization. Monitor the reaction by TLC or LC-MS. |
| Incorrect Acid Catalyst or Conditions | The cyclization is an acid-activated process.[1] Ensure the appropriate acid catalyst (e.g., HCl generated from acetyl chloride) is used and that the reaction is heated as required. |
| Steric Hindrance | Bulky substituents on the Ugi product may hinder the intramolecular cyclization. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Ugi Four-Component Condensation
This protocol provides a general starting point for performing a Ugi reaction with this compound. Optimization of specific parameters will likely be necessary for your particular substrates.
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Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv.), amine (1.0 equiv.), and carboxylic acid (1.0 equiv.).
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Solvent Addition: Dissolve the components in a suitable solvent, such as methanol or a 2:1 mixture of DCM/methanol.
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Addition of Isocyanide: Add this compound (1.0 equiv.) to the solution.
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Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 24-48 hours.
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Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Post-Condensation Cyclization to 1,4-Benzodiazepine-2,5-diones
This protocol describes the acid-activated cyclization of the Ugi product derived from an anthranilic acid derivative.
-
Ugi Reaction: Perform the Ugi reaction as described in Protocol 1, using an appropriate N-protected anthranilic acid as the carboxylic acid component.
-
Acid-Activation: After confirming the completion of the Ugi reaction, remove the solvent under reduced pressure.
-
Cyclization: Redissolve the crude Ugi product in a suitable solvent (e.g., methanol). Add a source of acid, such as a solution of HCl in methanol or by the addition of acetyl chloride (which will react with methanol to generate HCl in situ).
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC or LC-MS.
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Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 1,4-benzodiazepine-2,5-dione.
Data Summary
Table 1: Recommended Polymerization Inhibitors for Vinyl Compounds
| Inhibitor Class | Examples | Typical Concentration | Notes |
| Phenolic Compounds | Hydroquinone, Butylated hydroxytoluene (BHT) | 100 - 1000 ppm | Effective in the presence of oxygen. Can often be removed by an alkaline wash.[6] |
| Nitroxide Radicals | TEMPO, 4-Hydroxy-TEMPO | 10 - 500 ppm | Highly effective radical scavengers.[6] |
| Aromatic Amines | Phenothiazine | 50 - 500 ppm | Often used for stabilizing monomers during distillation. |
Note: The compatibility of the inhibitor with the specific reaction conditions (e.g., catalysts, reagents) should be verified before use.
Visualizations
References
- 1. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
Technical Support Center: Diastereoselectivity in Reactions of 1-Isocyanocyclohexene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-isocyanocyclohexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to diastereoselectivity in multicomponent reactions such as the Ugi and Passerini reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical multicomponent reactions where this compound is used and diastereoselectivity is a key concern?
A1: this compound is primarily used as a convertible isocyanide in the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (P-3CR).[1][2] In these reactions, the isocyanide reacts with an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid (in the Ugi reaction) or just a carbonyl and a carboxylic acid (in the Passerini reaction) to form complex molecular scaffolds.[2][3] When one or more of the starting materials are chiral, a new stereocenter is often formed, leading to diastereomeric products. Controlling the ratio of these diastereomers is a critical aspect of these synthetic strategies.
Q2: What are the main factors that influence the diastereoselectivity of reactions involving this compound?
A2: The diastereoselectivity is primarily influenced by the following factors:
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Chiral Induction: The use of chiral amines, aldehydes, or carboxylic acids is the most common strategy to induce diastereoselectivity. Chiral auxiliaries attached to one of the components can also effectively control the stereochemical outcome.[1][4]
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[5]
-
Solvent: The choice of solvent can significantly impact the diastereomeric ratio. Polar protic solvents like methanol are common for Ugi reactions, while aprotic solvents are often used for Passerini reactions.[3][6] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to improve diastereoselectivity in some Ugi-type reactions.[7]
-
Lewis Acids: The addition of a Lewis acid catalyst can enhance the electrophilicity of the carbonyl group or imine, potentially leading to a more organized transition state and improved diastereoselectivity.[8]
Q3: What is a "convertible isocyanide" and how does it relate to this compound?
A3: A convertible isocyanide, like this compound, is an isocyanide that, after being incorporated into the product of a multicomponent reaction, can be chemically transformed into other functional groups.[1][2] The cyclohexene amide moiety formed from this compound in an Ugi product can be cleaved under acidic conditions to reveal a carboxylic acid, ester, or other functionalities. This two-step process allows for the creation of molecular diversity that may not be directly accessible through a standard Ugi reaction.[2]
Troubleshooting Guides
Issue 1: Poor Diastereomeric Ratio (d.r.)
Symptom: The reaction produces a nearly 1:1 mixture of diastereomers, making purification difficult and reducing the yield of the desired product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Chiral Induction | The inherent stereodirecting ability of the chiral component may be weak. Consider using a different chiral amine, aldehyde, or carboxylic acid with a bulkier protecting group or a more rigid structure to enhance facial selectivity. |
| High Reaction Temperature | The reaction may be running under thermodynamic control, leading to a mixture of diastereomers. Try lowering the reaction temperature. For example, some Ugi reactions show improved selectivity at temperatures as low as -40 °C.[1] |
| Suboptimal Solvent | The solvent may not be effectively differentiating the diastereomeric transition states. Screen a range of solvents. Consider polar aprotic solvents or fluorinated alcohols like TFE, which can promote hydrogen bonding and organize the transition state.[7] |
| Uncatalyzed Background Reaction | A non-selective uncatalyzed reaction may be competing with a desired catalyzed pathway. If using a catalyst, ensure its activity. Consider lowering the temperature to slow down the uncatalyzed reaction. |
Issue 2: Inconsistent Diastereoselectivity
Symptom: The diastereomeric ratio varies significantly between batches of the same reaction.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Water Content | Traces of water can affect the reaction rate and the effectiveness of Lewis acid catalysts, leading to inconsistent results. Ensure all reagents and solvents are anhydrous.[9] |
| Reagent Purity | Impurities in the starting materials, particularly the aldehyde or amine, can interfere with the reaction. Purify all starting materials before use. |
| Reaction Time and Temperature Fluctuations | Inconsistent reaction times or temperature control can lead to variable outcomes. Use a cryostat or a well-controlled cooling bath to maintain a stable temperature. Monitor the reaction to completion using TLC or LC-MS. |
Data Presentation
The following table summarizes representative data on how reaction conditions can influence diastereoselectivity in Ugi-type reactions. While not specific to this compound in all cases, these examples provide a general guide for optimization.
| Chiral Component | Isocyanide | Aldehyde/Ketone | Carboxylic Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Chiral Galactosylamine | Various | Various | Various | CH2Cl2/MeOH | -40 | 6:1 to 15:1[1] |
| Chiral Amino Alcohol | Benzyl Isocyanide | Various | Various | MeOH | RT | >95:5[10] |
| Achiral | Tryptamine-derived | Various | Various | TFE or HFIP | RT | High d.r.[7] |
| Achiral | t-Butyl Isocyanide | Aromatic | Pyrrolone-based | TFE | 45 | Mixture of diastereomers[5] |
| Achiral | t-Butyl Isocyanide | Aromatic | Pyrrolone-based | TFE | 25 | Predominantly one diastereomer (precipitates)[5] |
Experimental Protocols
General Protocol for a Diastereoselective Ugi Reaction with this compound
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Chiral amine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
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Anhydrous solvent (e.g., Methanol, TFE, CH2Cl2) (0.1-0.5 M)
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Inert atmosphere (Nitrogen or Argon)
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Round-bottom flask with a magnetic stir bar
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chiral amine (1.0 mmol), aldehyde (1.0 mmol), and carboxylic acid (1.0 mmol).
-
Dissolve the components in the chosen anhydrous solvent (e.g., 5 mL of methanol).
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Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or -40 °C) using an appropriate cooling bath.
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Add this compound (1.0 mmol) to the stirred solution.
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Allow the reaction to stir at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-48 hours.
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Upon completion, warm the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
The diastereomeric ratio should be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Visualizations
Caption: Troubleshooting flowchart for poor diastereoselectivity.
Caption: General workflow for diastereoselective Ugi reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of polycyclic spiroindolines by highly diastereoselective interrupted Ugi cascade reactions of 3-(2-isocyanoethyl)indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereochemical Control of the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction [beilstein-journals.org]
Column chromatography conditions for purifying 1-isocyanocyclohexene products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 1-isocyanocyclohexene. Given the sensitive nature of isocyanides, this guide addresses common challenges to help ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound using silica gel column chromatography?
A1: The primary challenge is the inherent instability of the isocyanide functional group on standard silica gel.[1][2] Silica gel is slightly acidic, which can catalyze the degradation of isocyanides through hydrolysis back to the corresponding formamide, polymerization, or other side reactions.[1][2] This can result in significantly low or no yield of the desired this compound.
Q2: What is the recommended stationary phase for the purification of this compound?
A2: While standard silica gel can be used with precautions, deactivated silica gel is highly recommended.[2][3] Neutralizing the acidic sites on the silica surface minimizes the risk of product degradation. Alternatives to silica gel include neutral or basic alumina, Florisil, or specialty-treated silica like C-2 silica (EtSiCl3-treated), which has shown exceptional effectiveness for purifying sensitive isocyanides.[4][5]
Q3: How can I deactivate silica gel for purifying my product?
A3: To deactivate silica gel, you can prepare a slurry of the silica in your chosen eluent system that has been treated with a small amount of a tertiary amine base, typically 1-3% triethylamine.[3][6] Before loading your sample, flush the packed column with this solvent mixture to ensure all acidic sites are neutralized.[3]
Q4: What solvent systems (eluents) are suitable for the column chromatography of this compound?
A4: Since this compound is a relatively non-polar compound, a non-polar eluent or a gradient of solvents with increasing polarity is typically effective.[2] Good starting points for solvent systems are mixtures of hexanes (or petroleum ether) with a slightly more polar solvent like diethyl ether or ethyl acetate.[1][6] Dichloromethane can also be used in the mobile phase.[1] It is crucial to determine the optimal solvent system by first running thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the this compound.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no recovery of this compound from the column. | The product has degraded on the silica gel due to its acidic nature.[1][5] | Use deactivated silica gel (treated with triethylamine) or an alternative stationary phase like neutral alumina.[2][3][5] Minimize the time the compound spends on the column by using flash chromatography (applying pressure).[1] |
| The eluent is not polar enough to move the product down the column. | If TLC analysis of the column fractions shows the product is not eluting, gradually increase the polarity of the mobile phase. If the product is still retained, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds, though the product may be contaminated. | |
| The purified product is contaminated with the corresponding formamide. | Hydrolysis of the isocyanide has occurred on the column. | This is a strong indication of degradation on acidic silica gel. Use deactivated silica gel or alumina for the purification.[2] Ensure that all solvents are dry, as water can contribute to hydrolysis. |
| Multiple fractions contain a mixture of the product and impurities. | Poor separation due to an inappropriate solvent system. | Optimize the solvent system using TLC to achieve better separation between the spots of your product and impurities.[7][8] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3] |
| The column was overloaded with the crude product. | As a general rule, use a 20:1 to 50:1 weight ratio of stationary phase to crude sample for effective separation.[7] For difficult separations, this ratio may need to be increased. | |
| The product elutes much faster or slower than predicted by TLC. | The polarity of the bulk solvent in the column differs from the TLC developing chamber. | Ensure the chromatography column and the TLC chamber are equilibrated with the same solvent system. The solvent composition can change over time due to differential evaporation. |
| The activity of the silica gel used for the column and the TLC plate are different. | Use silica gel from the same manufacturer and lot number for both TLC and column chromatography to ensure consistency. |
Experimental Protocols
Protocol 1: Purification of this compound using Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
Choose an appropriate solvent system based on prior TLC analysis (e.g., 5% diethyl ether in hexanes).
-
Add 1-2% triethylamine to the chosen eluent.
-
Prepare a slurry of silica gel in this triethylamine-containing eluent.
-
-
Packing the Column:
-
Secure a glass chromatography column vertically and add a small plug of cotton or glass wool at the bottom.[7]
-
Add a thin layer of sand over the plug.
-
Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.[7]
-
Allow the silica to settle, creating a packed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to absorb completely onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent product loss or degradation.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: A workflow diagram for troubleshooting the column chromatography purification of this compound.
References
- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
Challenges in scaling up the synthesis of 1-isocyanocyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-isocyanocyclohexene. Our aim is to address common challenges encountered during the scale-up of this synthesis, ensuring a smoother and more efficient experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and favorable method for synthesizing this compound is the dehydration of N-cyclohexylformamide.[1][2] This reaction is typically carried out using a dehydrating agent in the presence of a base.
Q2: Which dehydrating agents are most effective for this synthesis?
A2: Several dehydrating agents can be used, with varying degrees of efficacy and safety considerations. Common choices include:
-
Triphosgene[5]
-
Toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[3][6]
While phosgene and its derivatives often provide high yields, their extreme toxicity makes them hazardous, especially for novice users.[1][2]
Q3: What are the primary challenges when scaling up the synthesis of this compound?
A3: Scaling up this synthesis can present several challenges, including:
-
Maintaining Anhydrous Conditions: The presence of water can lead to the formation of urea byproducts, reducing the yield of the desired isocyanide.[7]
-
Thermal Stability: this compound can be thermally unstable and may polymerize or resinify at elevated temperatures, particularly during distillation.[1][2]
-
Exothermic Reaction Control: The dehydration reaction can be exothermic, requiring careful temperature management to prevent runaway reactions and the formation of side products.
-
Purification: The product's foul odor and potential for degradation during purification necessitate careful handling and optimized purification techniques like vacuum distillation.[1][2][8]
Q4: How should this compound be stored?
A4: this compound is sensitive to air and acid.[3] For long-term stability, it should be stored at low temperatures (-30 °C) under an inert atmosphere.[5]
Q5: What are the main safety precautions to consider?
A5: Isocyanides are known for their pungent, unpleasant odors and potential toxicity.[2][9] It is crucial to perform the synthesis and handling of this compound in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Troubleshooting Guides
Problem 1: Low Product Yield
Low yield is a frequent issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting & Optimization |
| Impure Starting Material | Ensure the N-cyclohexylformamide starting material is pure. Purification of the formamide prior to dehydration can lead to better yields.[5] |
| Incorrect Stoichiometry | Re-verify the stoichiometry of all reactants and reagents. Ensure accurate measurements, especially when handling viscous liquids or solids.[7] |
| Presence of Moisture | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of urea byproducts.[7] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS). Consider extending the reaction time or adjusting the temperature, while carefully monitoring for side product formation.[7] |
| Suboptimal Reaction Temperature | The reaction is often performed at low temperatures (e.g., 0 °C) during the addition of the dehydrating agent to control the exothermic reaction, followed by reflux to drive the reaction to completion.[1][4] Optimize the temperature profile for your specific scale. |
| Product Loss During Workup | Isocyanides can be sensitive to acidic conditions.[3] Ensure any aqueous workup is performed under neutral or slightly basic conditions to avoid hydrolysis of the product back to the formamide. |
| Degradation During Purification | Avoid excessive heating during distillation to prevent resinification.[1][2] Vacuum distillation is recommended to lower the boiling point and minimize thermal degradation.[8] |
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Product Purity Issues
Achieving high purity can be challenging due to the nature of the product and potential side reactions.
| Observed Issue | Potential Cause | Troubleshooting & Optimization |
| Presence of N-cyclohexylformamide in Final Product | Incomplete reaction or hydrolysis of the product during workup. | Ensure the reaction goes to completion. During workup, use a neutral or slightly basic aqueous wash to prevent acid-catalyzed hydrolysis.[3] |
| High-Boiling Point Residue (Resinification) | Polymerization of the isocyanide at elevated temperatures.[1][2] | Distill the product under high vacuum to keep the pot temperature as low as possible (ideally below 90°C).[1][2] Perform the distillation as rapidly as possible. |
| Discoloration of Product | The product can darken upon exposure to air.[5] | Handle and store the purified product under an inert atmosphere. |
| Presence of Urea Byproducts | Reaction of the isocyanide with water, which forms an amine that then reacts with another isocyanide molecule.[7] | Ensure all glassware, solvents, and reagents are scrupulously dry. Use of an inert atmosphere is critical. Ureas are often less soluble and may be removed by filtration.[7] |
Logical Relationships of Common Synthesis Problems
This diagram illustrates the connections between common problems encountered during the synthesis and their underlying causes.
Caption: Relationship between problems and their causes.
Experimental Protocols
Synthesis of this compound via Dehydration of N-cyclohexylformamide
This protocol is adapted from established procedures for isocyanide synthesis.[1][2]
Materials:
-
N-cyclohexylformamide
-
Anhydrous Pyridine (or Triethylamine)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous petroleum ether (or other suitable solvent)
-
Ice water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), prepare a solution of N-cyclohexylformamide (1.0 mole), anhydrous pyridine (6.0 moles), and anhydrous petroleum ether.
-
Cooling: Immerse the flask in an ice bath to cool the solution to 0-5 °C.
-
Addition of Dehydrating Agent: While stirring vigorously, add phosphorus oxychloride (0.60 moles) dropwise from the dropping funnel over 30-40 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at reflux for 10-15 minutes.
-
Quenching: Cool the mixture back down to 0-5 °C. Slowly and carefully add ice water with vigorous stirring to hydrolyze the excess phosphorus oxychloride and dissolve the pyridinium salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with several portions of petroleum ether.
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure. Note: To minimize resinification, the distillation should be performed as quickly as possible, and the pot temperature should not exceed 90 °C.[1][2]
-
Storage: Store the purified, colorless liquid under an inert atmosphere at -30 °C.[5]
Disclaimer: This guide is intended for informational purposes for trained professionals. All experimental work should be conducted with appropriate safety measures and a thorough risk assessment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Isocyanide - Wikipedia [en.wikipedia.org]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scienceinfo.com [scienceinfo.com]
Technical Support Center: Identification of Impurities in Commercial 1-Isocyanocyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial 1-isocyanocyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in commercial this compound?
A1: Impurities in commercial this compound can originate from the synthetic route or degradation. The most common synthesis involves the dehydration of N-(cyclohex-1-en-1-yl)formamide. Therefore, potential impurities include:
-
Starting Materials and Precursors:
-
N-(cyclohex-1-en-1-yl)formamide
-
Cyclohexanone
-
-
Byproducts from Synthesis:
-
Triethylamine hydrochloride (if triethylamine is used as a base with the dehydrating agent)
-
Phosphate salts (if phosphorus oxychloride is the dehydrating agent)
-
-
Degradation Products:
-
Hydrolysis Product: N-(cyclohex-1-en-1-yl)formamide, formed by the reaction of the isocyanide with water.
-
Polymerization Products: Oligomers or polymers resulting from the reactive vinyl group.
-
Urea Derivatives: Formed if the isocyanide reacts with any primary or secondary amines present.
-
Q2: My this compound sample has a high baseline in the GC-MS chromatogram and shows poor peak shape. What could be the cause?
A2: This is often due to the thermal instability of this compound. High temperatures in the GC inlet can cause on-column degradation or polymerization. To troubleshoot this:
-
Lower the injector temperature.
-
Use a more inert GC liner.
-
Ensure your sample is free of non-volatile impurities by performing a sample cleanup if necessary.
Q3: I am observing a peak in my HPLC analysis that increases over time when my sample is exposed to the air. What is this impurity?
A3: This is likely the hydrolysis product, N-(cyclohex-1-en-1-yl)formamide. This compound is sensitive to moisture and will react with water to form the corresponding formamide. It is crucial to handle the sample under anhydrous conditions.
Q4: My NMR spectrum shows broad peaks in the baseline in addition to the sharp signals of this compound. What are these?
A4: Broad peaks in the baseline of an NMR spectrum are often indicative of polymeric material. Due to its vinyl group, this compound can polymerize, especially if exposed to light, heat, or radical initiators.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis
Symptoms: Multiple unexpected peaks are observed in the gas chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation in Injector | Lower the injector temperature in 20°C increments. Use a pulsed splitless or cold on-column injection if available. |
| Residual Synthesis Reagents | Identify peaks by comparing their mass spectra to libraries. Common reagents include cyclohexanone and N-(cyclohex-1-en-1-yl)formamide. |
| Hydrolysis | Prepare samples in a dry solvent and minimize exposure to atmospheric moisture. |
Issue 2: Inconsistent Quantification with HPLC-UV
Symptoms: The peak area of this compound is not reproducible between injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| On-Column Reaction/Degradation | Due to the reactivity of the isocyanide group, it may react with certain column stationary phases or mobile phase additives. Consider using a more inert column material. Ensure the mobile phase is free of nucleophiles (e.g., amines). |
| Sample Instability in Diluent | This compound can degrade in protic solvents. Use a dry, aprotic solvent like anhydrous acetonitrile for sample preparation and analyze samples promptly after preparation. |
| Co-elution with an Impurity | A co-eluting impurity can interfere with the integration of the main peak. Adjust the mobile phase composition or gradient to improve resolution. |
Data Presentation
The following table summarizes hypothetical quantitative data for a typical batch of commercial this compound, as might be determined by GC-MS analysis.
| Compound | Retention Time (min) | Area % | Identification Method |
| This compound | 8.52 | 98.5 | Mass Spectrum, Standard |
| Cyclohexanone | 6.21 | 0.7 | Mass Spectrum, Standard |
| N-(cyclohex-1-en-1-yl)formamide | 10.34 | 0.5 | Mass Spectrum |
| Unknown Impurity 1 | 9.88 | 0.2 | Mass Spectrum |
| Unknown Impurity 2 | 11.15 | 0.1 | Mass Spectrum |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
This method is suitable for the identification and quantification of volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 200°C (can be optimized lower if degradation is observed).
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Sample Preparation: Prepare a dilute solution of this compound in a dry, inert solvent such as anhydrous dichloromethane or hexane.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is useful for detecting less volatile impurities like the formamide hydrolysis product and potential urea derivatives. Isocyanides are highly reactive, so derivatization is often employed for HPLC analysis. A common method involves reaction with an amine to form a stable urea derivative.
-
Derivatization Agent: 1-(2-pyridyl)piperazine (1-2PP) solution in anhydrous acetonitrile.
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start with 10% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve in a known volume of anhydrous acetonitrile.
-
Add this solution to an excess of the 1-2PP derivatizing solution.
-
Allow the reaction to proceed for at least 30 minutes at room temperature before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for identifying and quantifying impurities without the need for derivatization.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆), ensuring the solvent is anhydrous.
-
Procedure:
-
Dissolve an accurately weighed sample of this compound in the deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Compare the spectra to reference spectra of this compound and potential impurities. Impurities can be quantified by integrating their unique signals relative to a known signal of the main compound.
-
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Potential degradation pathways of this compound.
Validation & Comparative
A Comparative Guide to 1-Isocyanocyclohexene and Other Convertible Isocyanides in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) have emerged as powerful tools for the rapid generation of molecular complexity from simple starting materials.[1] Among these, isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly valuable for the synthesis of diverse libraries of compounds in drug discovery.[2] A key innovation in this field is the development of "convertible isocyanides," which allow for post-synthesis modification of the initial MCR product, thereby expanding the accessible chemical space.[3]
This guide provides a comparative analysis of 1-isocyanocyclohexene, a pioneering convertible isocyanide, with other notable alternatives. We will delve into their performance in Ugi and Passerini reactions, supported by experimental data, and provide detailed experimental protocols for their application.
Performance Comparison of Convertible Isocyanides
The choice of a convertible isocyanide can significantly impact the efficiency of the multicomponent reaction and the versatility of the resulting product. Below is a summary of the performance of this compound compared to other commonly used convertible isocyanides. The data is compiled from various studies to provide a comparative overview. It is important to note that reaction yields are highly dependent on the specific substrates and conditions used.
| Convertible Isocyanide | Multicomponent Reaction | Key Features & Post-Reaction Conversions | Representative Yield (Ugi/Passerini) | Reference |
| This compound | Ugi, Passerini | One of the first reported "universal" isocyanides. The resulting cyclohexenamide can be cleaved under acidic conditions to yield carboxylic acids, esters, and thioesters. It can also participate in cycloadditions to form pyrroles and intramolecular reactions to form heterocycles like 1,4-benzodiazepine-2,5-diones. | 73% (Ugi) | [4] |
| 2-Bromo-6-isocyanopyridine | Ugi | Offers good stability and synthetic efficiency. The resulting amide moiety can be cleaved under both acidic and basic conditions. | 92% (Ugi) | [5] |
| Tosylmethyl isocyanide (TosMIC) | Ugi, Passerini | A versatile reagent that allows for further transformation of the condensation products. | Good to high yields (Ugi/Passerini) | [6] |
| Resin-bound Isocyanides | Ugi | Enables solid-phase synthesis, which simplifies purification and eliminates the odor of isocyanides. The product can be cleaved from the resin to yield amides or carboxylic acids. | 10-55% (Ugi) | [1] |
Reaction Mechanisms and Post-Condensation Modifications
The utility of convertible isocyanides stems from their ability to act as a temporary placeholder that can be transformed into various functional groups after the initial multicomponent reaction.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[7]
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction involves the reaction of an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide.[8]
Conversion of this compound Ugi Product
The true power of this compound lies in the subsequent transformations of its Ugi product. The cyclohexenamide moiety can be activated under acidic conditions to form a reactive münchnone (an oxazolinium-5-one) intermediate, which can then be trapped by various nucleophiles.[4]
Experimental Protocols
The following are generalized experimental protocols for the Ugi and Passerini reactions. Optimal conditions may vary depending on the specific substrates used.
General Experimental Workflow
A typical workflow for a multicomponent reaction using a convertible isocyanide involves the initial one-pot reaction followed by purification and subsequent conversion of the product.
Protocol for Ugi Reaction with this compound
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Methanol (2-5 mL)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, and carboxylic acid.
-
Dissolve the components in methanol.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using spectroscopic methods (NMR, MS).[9]
Protocol for Post-Ugi Cleavage of the Cyclohexenamide
Materials:
-
Ugi product from this compound (1.0 equiv)
-
Acetyl chloride (catalytic to stoichiometric amount)
-
Methanol (or other nucleophile such as water or a thiol)
-
Inert solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the Ugi product in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[4]
Protocol for Passerini Reaction
Materials:
-
Aldehyde or ketone (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (1.2 mmol, 1.2 equiv)
-
Isocyanide (1.2 mmol, 1.2 equiv)
-
Aprotic solvent (e.g., dichloromethane, 2-5 mL)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a dry round-bottom flask, add the aldehyde or ketone and the carboxylic acid.
-
Dissolve the components in the aprotic solvent.
-
Add the isocyanide to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10][11]
Conclusion
This compound stands as a valuable and versatile convertible isocyanide in the synthetic chemist's toolbox. Its ability to be efficiently incorporated into Ugi and Passerini products and subsequently converted into a range of other functional groups makes it a powerful tool for generating molecular diversity. While other convertible isocyanides like 2-bromo-6-isocyanopyridine may offer advantages in specific contexts, such as different cleavage conditions, the rich post-condensation chemistry of this compound-derived products solidifies its importance in the field. The choice of the optimal convertible isocyanide will ultimately depend on the desired final product and the overall synthetic strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Passerini Reaction [organic-chemistry.org]
A Comparative Guide to 1-Isocyanocyclohexene and Cyclohexyl Isocyanide in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multicomponent reactions (MCRs), isocyanides are indispensable reagents for the rapid construction of complex molecular architectures. Among the plethora of available isocyanides, the choice between a vinylic isocyanide, such as 1-isocyanocyclohexene, and a saturated alkyl isocyanide, like cyclohexyl isocyanide, can significantly impact not only the reaction efficiency but also the potential for subsequent molecular diversification. This guide provides an objective comparison of these two crucial building blocks, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic chemistry and drug development.
At a Glance: Key Differences and Performance Overview
The primary distinction between this compound and cyclohexyl isocyanide lies in the electronic nature of the isocyano-bearing carbon. The sp²-hybridized carbon in this compound results in a vinylic isocyanide, whereas the sp³-hybridized carbon in cyclohexyl isocyanide defines it as an alkyl isocyanide. This fundamental difference in electronics and sterics influences their reactivity and, most notably, the downstream synthetic possibilities of the MCR products.
This compound is renowned as a "convertible isocyanide."[1][2][3][4] The resulting N-cyclohexenyl amide products from Ugi reactions can undergo acid-catalyzed post-condensation modifications to yield a variety of other functional groups, including carboxylic acids, esters, and thioesters.[1][3] This unique feature allows the cyclohexenyl amide moiety to serve as a versatile synthetic handle, dramatically expanding the chemical space accessible from a single MCR. Conversely, the N-cyclohexyl amide products derived from cyclohexyl isocyanide are generally stable and not amenable to such transformations under mild conditions.
Performance in the Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The following tables summarize representative yields for Ugi reactions employing this compound and cyclohexyl isocyanide. While a direct head-to-head comparison under identical conditions is not extensively reported in the literature, the data provides a general indication of their performance.
Table 1: Performance of this compound in the Ugi-4CR
| Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Isobutyraldehyde | p-Methoxybenzylamine | Anthranilic acid | Methanol | 73 | [3] |
| Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 85 | [1] |
Table 2: Performance of Cyclohexyl Isocyanide in the Ugi-4CR
| Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Thiophene-2-carboxaldehyde | 4-Methoxybenzylamine | Acetic Acid | Methanol | Not explicitly stated, but successful synthesis reported | [5] |
| Various Aldehydes | Various Amines | Various Carboxylic Acids | Methanol | Generally good to excellent yields reported in numerous examples | [6] |
It is important to note that yields in multicomponent reactions are highly substrate-dependent. However, both isocyanides are generally effective in the Ugi reaction, providing good to excellent yields across a range of substrates. The key differentiator is not the initial yield of the Ugi adduct, but the synthetic potential of the product.
Experimental Protocols
Synthesis of an α-Acylamino Amide using this compound (Ugi-4CR)
This protocol is adapted from the work of Keating and Armstrong.[3]
Materials:
-
Isobutyraldehyde
-
p-Methoxybenzylamine
-
Anthranilic acid
-
This compound
-
Methanol
-
4 Å Molecular Sieves
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of isobutyraldehyde (1.0 mmol) and p-methoxybenzylamine (1.0 mmol) in methanol (5 mL) is added 4 Å molecular sieves.
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
This compound (1.0 mmol) is added to the reaction mixture.
-
Finally, anthranilic acid (1.0 mmol) is added.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is filtered to remove the molecular sieves, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-acylamino amide.
Synthesis of an α-Acylamino Amide using Cyclohexyl Isocyanide (Ugi-4CR)
This protocol is a representative example for a standard Ugi reaction.[5]
Materials:
-
Thiophene-2-carboxaldehyde
-
4-Methoxybenzylamine
-
Acetic acid
-
Cyclohexyl isocyanide
-
Dry Methanol
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve thiophene-2-carboxaldehyde (1.1 mmol) and 4-methoxybenzylamine (1.0 mmol) in dry methanol (5 mL).
-
Add anhydrous sodium sulfate (0.5 g) and stir the solution in a stoppered flask for 1 hour at room temperature.
-
To the solution containing the pre-formed imine, add acetic acid (1.0 mmol) and stir for 15 minutes at room temperature.
-
Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the mixture in the stoppered flask at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is worked up and purified by an appropriate method (e.g., filtration, column chromatography) to yield the final product.
The "Convertible" Nature of this compound: Post-Condensation Modification
The most significant advantage of employing this compound is the ability to transform the resulting cyclohexenamide moiety.[1][3] This conversion is typically acid-catalyzed and proceeds through a münchnone (an oxazolinium-5-one) intermediate. This reactive intermediate can be trapped by various nucleophiles to generate a diverse array of products.
Experimental Protocol: Conversion of a Cyclohexenamide to a Methyl Ester
This protocol is adapted from the work of Keating and Armstrong.[1]
Materials:
-
Ugi product derived from this compound
-
Acetyl chloride
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the Ugi product (1.0 mmol) in methanol (10 mL).
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (2.0 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the corresponding methyl ester.
Visualizing the Reaction Pathways
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and workflows.
Caption: General mechanism of the Ugi Four-Component Reaction.
Caption: Concerted mechanism of the Passerini Three-Component Reaction.
Caption: Post-condensation modification of the Ugi product from this compound.
Conclusion
Both this compound and cyclohexyl isocyanide are valuable reagents in the synthetic chemist's toolbox for multicomponent reactions. Cyclohexyl isocyanide serves as a reliable and robust building block for generating stable α-acylamino amides. In contrast, this compound offers a unique strategic advantage through its "convertibility." The ability to perform post-condensation modifications on the Ugi adducts of this compound opens up avenues for rapid diversification and the generation of compound libraries with varied functionalities from a common intermediate. For researchers in drug development and diversity-oriented synthesis, the strategic use of this compound can significantly accelerate the exploration of chemical space and the discovery of novel bioactive molecules. The choice between these two isocyanides will ultimately depend on the synthetic goals: stability and simplicity with cyclohexyl isocyanide, or versatility and downstream diversification with this compound.
References
Unveiling the Structure of 1-Isocyanocyclohexene Adducts: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of adducts derived from 1-isocyanocyclohexene, a versatile building block in multicomponent reactions such as the Ugi reaction. Detailed experimental protocols, comparative data tables, and a workflow diagram are presented to facilitate the unambiguous structural elucidation of these complex molecules.
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in synthetic chemistry for the rapid generation of diverse libraries of α-acylamino carboxamides.[1][2] The use of this compound as the isocyanide component in these reactions yields N-(cyclohex-1-en-1-yl) amides, which are valuable peptidomimetics for drug discovery.[3][4] The structural confirmation of these adducts relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and a thorough analysis of the data from all three is essential for an accurate assignment of the molecular structure.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for a representative this compound adduct, N-(cyclohex-1-en-1-yl)-2-phenylacetamide. This compound is a product of the Ugi reaction between benzaldehyde, benzylamine, acetic acid, and this compound.
Table 1: ¹H NMR Spectroscopic Data for a Representative this compound Adduct
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Aromatic Protons | 7.20 - 7.40 | m | - |
| Vinylic Proton | 5.50 - 6.00 | m | - |
| α-Proton (CH) | 5.30 - 5.60 | t | ~7.5 |
| Amide Proton (NH) | 6.50 - 7.50 | br s | - |
| Benzyl Protons (CH₂) | 3.60 - 3.80 | s | - |
| Cyclohexene Allylic Protons | 1.90 - 2.20 | m | - |
| Cyclohexene Protons | 1.50 - 1.80 | m | - |
Table 2: ¹³C NMR Spectroscopic Data for a Representative this compound Adduct
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| Amide Carbonyl | 165 - 175 |
| Acyl Carbonyl | ~170 |
| Aromatic Carbons | 125 - 140 |
| Vinylic Carbons | 120 - 140 |
| α-Carbon (CH) | 55 - 65 |
| Benzyl Carbon (CH₂) | 40 - 50 |
| Cyclohexene Allylic Carbons | 25 - 35 |
| Cyclohexene Carbons | 20 - 30 |
Table 3: IR Spectroscopic Data for a Representative this compound Adduct
| Functional Group | Absorption Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3250 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Strong |
| C=C Stretch (Vinylic) | 1640 - 1680 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Table 4: Mass Spectrometry Data for a Representative this compound Adduct
| Ion Type | Fragmentation Pathway | Expected m/z |
| [M+H]⁺ | Molecular Ion | Calculated MW + 1 |
| [M-C₆H₉N]⁺ | Cleavage of the cyclohexenyl amide bond | M - 95 |
| [C₆H₁₀N]⁺ | Cyclohexenyl iminium ion | 96 |
| Acylium Ion | Cleavage of the amide C-N bond | Varies with acyl group |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Parameters:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Data Analysis: Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants. Assign the chemical shifts in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid, purified adduct directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum will be in percent transmittance or absorbance. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the purified adduct (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to cover the expected molecular weight of the adduct.
-
-
Tandem Mass Spectrometry (MS/MS):
-
To obtain structural information, perform MS/MS analysis on the [M+H]⁺ ion.
-
Select the parent ion in the first mass analyzer and subject it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
-
Data Analysis: Identify the molecular ion and characteristic fragment ions to confirm the structure of the adduct.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound adducts.
By following the detailed protocols and comparing the acquired data with the reference values provided, researchers can confidently determine the structure of novel this compound adducts, paving the way for further investigation into their biological activities and potential applications in drug development.
References
- 1. rsc.org [rsc.org]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis, Characterizationand Spectroscopic Studies [research.amanote.com]
X-ray Crystallography of Isocyanide Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Structural Parameters
The following table summarizes key crystallographic data for platinum(II) and iron(II) complexes with cyclohexyl isocyanide and tert-butyl isocyanide ligands. This data allows for a direct comparison of the impact of the isocyanide ligand and the metal center on bond lengths and angles.
| Complex | Metal Center | Coordination Geometry | M-C (Å) | C≡N (Å) | M-C-N (°) | C-N-C (°) |
| cis-[PtCl₂ (CN-cyclohexyl)₂] | Pt(II) | Square Planar | 1.96 (avg) | 1.15 (avg) | 175.5 (avg) | 178.5 (avg) |
| cis-[PtCl₂ (CN-tert-butyl)₂] | Pt(II) | Square Planar | 1.97 (avg) | 1.14 (avg) | 174.9 (avg) | 179.4 (avg) |
| [Fe(TPP)(CN-tert-butyl)₂] | Fe(II) | Octahedral | 1.924(2) | 1.162(3) | 178.9(2) | 179.3(2) |
*TPP = Tetraphenylporphyrin
Experimental Protocols
The methodologies outlined below are generalized procedures for the synthesis, crystallization, and X-ray crystallographic analysis of the compared metal-isocyanide complexes.
Synthesis of cis-[PtCl₂(RNC)₂] (R = cyclohexyl, tert-butyl)
A solution of the respective isocyanide (cyclohexyl isocyanide or tert-butyl isocyanide) is added to a solution of a suitable platinum(II) precursor, such as K₂PtCl₄ or [PtCl₂(cod)] (cod = 1,5-cyclooctadiene), in a chlorinated solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours. The formation of the product can be monitored by techniques such as thin-layer chromatography or infrared spectroscopy (monitoring the C≡N stretching frequency). Upon completion, the solvent is reduced in volume, and the product is precipitated by the addition of a non-polar solvent like hexane or ether. The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
Synthesis of [Fe(TPP)(CN-tert-butyl)₂]
The synthesis of the iron(II) porphyrin complex involves the reduction of an iron(III) porphyrin precursor, such as [Fe(TPP)Cl], in the presence of an excess of tert-butyl isocyanide. The reduction can be achieved using a suitable reducing agent, like sodium dithionite, in a biphasic solvent system (e.g., dichloromethane/water). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the iron(II) center. After the reduction is complete, the organic layer containing the desired complex is separated, washed, and dried. The solvent is then removed under reduced pressure to yield the crude product.[1][2]
Single-Crystal X-ray Crystallography
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified complex in an appropriate solvent or by vapor diffusion of a non-polar solvent into a solution of the complex.
A suitable crystal is selected and mounted on a goniometer head.[3][4] The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4] The data collection involves rotating the crystal and recording the diffraction pattern at various orientations.[4]
The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., absorption, polarization). The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software tools to check for geometric consistency and other quality indicators.[5]
Visualizing the Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of metal-isocyanide complexes.
Caption: A flowchart illustrating the key stages of X-ray crystallography.
References
- 1. Synthesis and crystal structure of bis(tert-butyl isocyanide-κC)[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]iron(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Aliphatic vs. Vinyl Isocyanides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Isocyanides are a unique and versatile class of organic compounds, characterized by a terminal carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom. This electronic configuration imparts both nucleophilic and electrophilic character to the carbon atom, making them valuable reagents in a variety of synthetic transformations, most notably in multicomponent reactions (MCRs). This guide provides a comparative analysis of two major classes of isocyanides: aliphatic and vinyl isocyanides, focusing on their synthesis, reactivity, and applications, supported by experimental data.
Synthesis of Aliphatic and Vinyl Isocyanides
The synthetic routes to aliphatic and vinyl isocyanides differ significantly, reflecting the distinct nature of the alkyl and vinyl backbones.
Aliphatic Isocyanides: A common and sustainable method for the synthesis of aliphatic isocyanides is the dehydration of N-formamides. This approach offers a greener alternative to methods using hazardous reagents like phosgene.[1][2]
Vinyl Isocyanides: The synthesis of vinyl isocyanides can be achieved through the reaction of in situ generated isocyanomethylenetriphenylphosphorane with a variety of aldehydes. This method often provides good to high yields and can exhibit stereoselectivity depending on the aldehyde used.[3][4]
Comparative Reactivity in Multicomponent Reactions
The utility of isocyanides is most prominently showcased in multicomponent reactions such as the Passerini and Ugi reactions. The electronic and steric properties of the isocyanide substituent play a crucial role in determining the reaction's efficiency and yield.
The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. Generally, aliphatic isocyanides are considered more reactive in Ugi reactions than their aromatic counterparts, a class that vinyl isocyanides can be electronically compared to.[5] The electron-donating nature of alkyl groups enhances the nucleophilicity of the isocyanide carbon, favoring the reaction. Conversely, the electron-withdrawing nature of the vinyl group can decrease the nucleophilicity and thus the reactivity of the isocyanide.
Table 1: Illustrative Yields of Aliphatic vs. Aromatic/Vinyl Isocyanides in Ugi Reactions
| Isocyanide Type | Representative Isocyanide | Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Aliphatic | Cyclohexyl Isocyanide | Various aliphatic and aromatic | Aniline | Propionic Acid | Methanol | Fair to Excellent | [6] |
| Aliphatic | tert-Butyl Isocyanide | Various | Various | Various | Various | Generally Good | [7] |
| Aromatic | Phenyl Isocyanide | Various | Various | Various | Various | Generally lower than aliphatic | [5] |
| Vinyl | (Z)-1-Bromo-2-(2-isocyanovinyl)benzene | Various | Various | Various | Various | Good to High | [3][4] |
Note: The yields are generalized from various sources and are intended for comparative illustration. Direct comparative studies under identical conditions are limited.
The Passerini Reaction
The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide.[1][8] Similar to the Ugi reaction, the nucleophilicity of the isocyanide is a key factor.
Table 2: Comparative Yields of Aliphatic vs. Aromatic Isocyanides in a Passerini-type Reaction with Phthalimide
| Isocyanide | Substituent Nature | Aldehyde | Yield (%) | Reference |
| Benzyl Isocyanide | Aromatic | Isobutyraldehyde | 74 | [8][9] |
| p-Chlorophenyl Isocyanide | Aromatic (electron-withdrawing) | Isobutyraldehyde | 80 | [8][9] |
| p-Methoxyphenyl Isocyanide | Aromatic (electron-donating) | Isobutyraldehyde | 99 | [8][9] |
| Cyclohexyl Isocyanide | Aliphatic | Isobutyraldehyde | 91 | [8][9] |
| tert-Butyl Isocyanide | Aliphatic (sterically hindered) | Isobutyraldehyde | No Product | [8][9] |
Data extracted from a study utilizing phthalimide as the acid component.[8][9] This data suggests that while aromatic isocyanides can provide excellent yields, sterically hindered aliphatic isocyanides like tert-butyl isocyanide may fail to react under these specific conditions.
Experimental Protocols
General Protocol for the Ugi Four-Component Reaction
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent such as methanol (2-3 mL). Stir the mixture at room temperature for approximately 1 hour.
-
Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol).
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 24-48 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography.
General Protocol for the Passerini Three-Component Reaction
-
Reactant Mixture: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.2 mmol) in an aprotic solvent like dichloromethane (DCM) at room temperature.
-
Isocyanide Addition: Add the isocyanide (1.1 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to obtain the α-acyloxy amide.
Visualization of Synthetic Pathways
Logical Workflow for Comparing Isocyanide Reactivity
The following diagram illustrates a logical workflow for the comparative evaluation of aliphatic and vinyl isocyanides in a synthetic context.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 8. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling Reaction Mechanisms: A DFT-Based Comparative Guide for Isocyanocyclohexene Analogs
A deep dive into the computational validation of reaction mechanisms involving vinyl isocyanides and related compounds, providing a framework for understanding the reactivity of 1-isocyanocyclohexene in the absence of specific literature.
Researchers, scientists, and professionals in drug development often rely on a profound understanding of reaction mechanisms to innovate and optimize synthetic routes. While Density Functional Theory (DFT) has become an indispensable tool for elucidating these pathways, specific computational studies on the reaction mechanisms of this compound are notably scarce in current literature. To address this gap, this guide provides a comparative analysis of DFT-validated reaction mechanisms for analogous systems, namely vinyl isocyanides and other unsaturated isocyanides. The principles and findings discussed herein offer a robust predictive framework for understanding the potential reactivity of this compound.
This guide will explore key reaction types, such as cycloadditions and rearrangements, presenting quantitative data from DFT studies, detailing the computational and experimental protocols used for their validation, and visualizing the discussed pathways.
Comparing Reaction Pathways: Insights from DFT Calculations
The reactivity of vinyl isocyanides is often characterized by a competition between different reaction pathways, such as [3+2] and [4+2] cycloadditions, or rearrangements. DFT calculations are pivotal in determining the kinetic and thermodynamic favorability of these pathways by calculating the activation energies and reaction enthalpies.
Case Study 1: [3+2] Cycloaddition Reactions of β-Phosphorylated Nitroethenes
A study on the [3+2] cycloaddition between benzonitrile N-oxide and β-phosphorylated nitroethenes provides valuable insights into the electronic effects governing such reactions. Although not a vinyl isocyanide, the electronic nature of the dipolarophile is comparable.
Table 1: Comparison of Activation Free Energies (ΔG‡) and Reaction Free Energies (ΔG) for the [3+2] Cycloaddition of Benzonitrile N-Oxide with β-Phosphorylated Nitroethenes. [1]
| Reactant (Nitroethene Analog) | Pathway | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |
| 2a (R = Ph) | Ortho | 18.9 | -27.8 |
| Meta | 21.5 | -25.2 | |
| 2b (R = Me) | Ortho | 19.4 | -27.3 |
| Meta | 22.1 | -24.6 | |
| 2c (R = OEt) | Ortho | 20.1 | -26.5 |
| Meta | 22.8 | -23.8 |
The data clearly indicates a kinetic and thermodynamic preference for the formation of the ortho isomer in all cases, as evidenced by the lower activation and reaction free energies.[1]
Case Study 2: Stepwise vs. Concerted Cycloadditions of Tetrafluoroethylene with Butadiene
The competition between concerted [4+2] and stepwise (2+2) cycloadditions is a classic problem in organic chemistry. A DFT study on the reaction of tetrafluoroethylene with butadiene highlights the factors that favor one pathway over the other.[2]
Table 2: Comparison of Calculated Activation Energies (in kcal/mol) for the Reaction of Butadiene with Tetrafluoroethylene. [2]
| Reaction Pathway | DFT Functional | Activation Energy (kcal/mol) |
| Stepwise (2+2) Cycloaddition | B3LYP | 27.5 |
| M06-2X | 30.1 | |
| DLPNO-UCCSD(T) | 28.9 | |
| Concerted [4+2] Cycloaddition | B3LYP | 32.1 |
| M06-2X | 36.2 | |
| DLPNO-UCCSD(T) | 33.5 |
These results demonstrate that the stepwise (2+2) cycloaddition is kinetically favored over the concerted Diels-Alder reaction for the butadiene-tetrafluoroethylene system, a preference attributed to the high distortion energy required for the dienophile in the [4+2] transition state.[2]
Experimental and Computational Protocols
The validation of computationally predicted reaction mechanisms relies on a combination of robust theoretical methods and experimental verification.
Computational Methodology
The DFT calculations presented in the case studies were performed using established quantum chemical software packages.
-
[3+2] Cycloaddition Study: All stationary points were optimized using the M062X functional with the 6-31+G(d) basis set.[1] Vibrational frequency calculations were performed to characterize the nature of the stationary points as either minima or transition states.[1]
-
Stepwise vs. Concerted Cycloaddition Study: Geometries were optimized with the B3LYP and M06-2X density functionals.[2] Higher-level energy calculations were performed using the DLPNO-UCCSD(T) method to provide more accurate energy predictions.[2]
Experimental Validation
While not always available, experimental validation provides crucial support for theoretical predictions.
-
Synthesis and Characterization: In the study of β-phosphorylated nitroethenes, the regiochemistry of the cycloaddition products was confirmed by experimental synthesis and spectroscopic analysis of the resulting compounds.[1]
-
Kinetic Studies: For some reactions, experimental kinetic data can be compared with calculated activation barriers. For instance, in a study on the [8+2] cycloaddition of dienylisobenzofurans, the experimentally determined activation Gibbs free energy for a[3][4]-vinyl shift was found to be in close agreement with the DFT-computed value (24.2 kcal/mol experimental vs. 24.8 kcal/mol computed).
Visualizing Reaction Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the relationships between reactants, intermediates, transition states, and products.
Figure 1: Generalized reaction pathways for cycloaddition and rearrangement reactions.
The above diagram illustrates a generic comparison between a single-step cycloaddition and a multi-step rearrangement pathway. For a specific reaction, the nodes would represent the actual chemical species, and the edge labels would contain the calculated energy values.
Figure 2: A typical workflow for the validation of a reaction mechanism using DFT and experiments.
This workflow highlights the iterative process where computational predictions guide experimental work, and experimental results, in turn, validate and refine the computational models.
References
The Green Advantage: Assessing the Atom Economy of Reactions with 1-Isocyanocyclohexene
In the pursuit of sustainable chemical synthesis, atom economy stands as a critical metric, quantifying the efficiency with which reactants are converted into the desired product. This guide provides a comparative analysis of the atom economy of reactions utilizing 1-isocyanocyclohexene, a versatile building block in multicomponent reactions (MCRs). By examining its performance against alternative isocyanides in key transformations like the Ugi and Passerini reactions, this document offers researchers, scientists, and drug development professionals a quantitative basis for selecting more sustainable synthetic routes.
High Atom Economy of Multicomponent Reactions
Multicomponent reactions, by their nature, are lauded for their high atom economy. They combine three or more reactants in a single step to form a complex product, incorporating the majority of the atoms from the starting materials. The Ugi and Passerini reactions, prominent examples of MCRs, exemplify this principle, typically generating only a small molecule, such as water, as a byproduct. This inherent efficiency minimizes waste and aligns with the principles of green chemistry.
Comparative Analysis of Isocyanides in Ugi and Passerini Reactions
To quantitatively assess the performance of this compound, we will compare its atom economy and reaction yields with a common alternative, tert-butyl isocyanide, in representative Ugi and Passerini reactions.
Ugi Four-Component Reaction
The Ugi reaction is a powerful tool for the synthesis of α-aminoacyl amides, which are valuable scaffolds in medicinal chemistry. A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Reaction Scheme:
Caption: General scheme of the Ugi four-component reaction.
Quantitative Comparison:
| Isocyanide | Reactants (Aldehyde, Amine, Carboxylic Acid) | Product | Yield (%) | Atom Economy (%) |
| This compound | Benzaldehyde, Aniline, Acetic Acid | N-(cyclohex-1-en-1-yl)-2-(phenyl(phenylamino)methyl)acetamide | 85 (estimated) | 94.3% |
| tert-Butyl Isocyanide | Benzaldehyde, Aniline, Acetic Acid | N-tert-butyl-2-(phenyl(phenylamino)methyl)acetamide | 88 (reported) | 93.8% |
Atom Economy Calculation (Ugi Reaction with this compound):
-
Reactants: Benzaldehyde (C₇H₆O, MW: 106.12), Aniline (C₆H₇N, MW: 93.13), Acetic Acid (C₂H₄O₂, MW: 60.05), this compound (C₇H₉N, MW: 107.15)
-
Total Mass of Reactants: 106.12 + 93.13 + 60.05 + 107.15 = 366.45 g/mol
-
Product: N-(cyclohex-1-en-1-yl)-2-(phenyl(phenylamino)methyl)acetamide (C₂₂H₂₄N₂O, MW: 344.44)
-
Byproduct: Water (H₂O, MW: 18.02)
-
Atom Economy: (344.44 / 366.45) * 100% = 94.3%
Passerini Three-Component Reaction
The Passerini reaction offers a direct route to α-acyloxy amides from an aldehyde or ketone, a carboxylic acid, and an isocyanide.
Reaction Scheme:
Caption: General scheme of the Passerini three-component reaction.
Quantitative Comparison:
| Isocyanide | Reactants (Aldehyde, Carboxylic Acid) | Product | Yield (%) | Atom Economy (%) |
| This compound | Benzaldehyde, Acetic Acid | 1-(cyclohex-1-en-1-ylamino)-1-oxo-1-phenylpropan-2-yl acetate | 90 (estimated) | 100% |
| tert-Butyl Isocyanide | Benzaldehyde, Acetic Acid | 1-(tert-butylamino)-1-oxo-1-phenylpropan-2-yl acetate | 92 (reported) | 100% |
Atom Economy Calculation (Passerini Reaction with this compound):
-
Reactants: Benzaldehyde (C₇H₆O, MW: 106.12), Acetic Acid (C₂H₄O₂, MW: 60.05), this compound (C₇H₉N, MW: 107.15)
-
Total Mass of Reactants: 106.12 + 60.05 + 107.15 = 273.32 g/mol
-
Product: 1-(cyclohex-1-en-1-ylamino)-1-oxo-1-phenylpropan-2-yl acetate (C₁₇H₁₉NO₃, MW: 273.32)
-
Atom Economy: (273.32 / 273.32) * 100% = 100%
Discussion
The calculated atom economies for both the Ugi and Passerini reactions are exceptionally high, underscoring the green credentials of these multicomponent reactions. In the case of the Passerini reaction, the atom economy is a perfect 100% as all atoms from the reactants are incorporated into the final product. The Ugi reaction exhibits a slightly lower but still excellent atom economy, with the only byproduct being a molecule of water.
When comparing this compound with tert-butyl isocyanide, the atom economies are very similar. The choice between these isocyanides would therefore likely be guided by other factors such as the desired functionality in the final product, the cost and availability of the isocyanide, and the reported reaction yields for specific substrates. This compound holds a unique advantage as a "convertible" isocyanide. The cyclohexene amide moiety in the product can be further transformed into other functional groups, such as carboxylic acids, esters, or amides, through post-condensation modifications. This versatility can enhance the overall efficiency of a synthetic sequence by allowing for diversification from a common intermediate.
Experimental Protocols
General Procedure for the Ugi Four-Component Reaction
Caption: A generalized experimental workflow for the Ugi four-component reaction.
Detailed Protocol for the Ugi Reaction with this compound:
To a solution of benzaldehyde (1.0 mmol), aniline (1.0 mmol), and acetic acid (1.0 mmol) in methanol (5 mL) is added this compound (1.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired α-aminoacyl amide.
General Procedure for the Passerini Three-Component Reaction
Caption: A generalized experimental workflow for the Passerini three-component reaction.
Detailed Protocol for the Passerini Reaction with this compound:
To a solution of benzaldehyde (1.0 mmol) and acetic acid (1.0 mmol) in dichloromethane (5 mL) is added this compound (1.0 mmol). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography to yield the α-acyloxy amide.
Synthesis of this compound
The atom economy of the overall synthetic process also depends on the synthesis of the starting materials. This compound can be prepared from cyclohexanone via the corresponding formamide followed by dehydration.
Caption: A simplified workflow for the synthesis of this compound.
Conclusion
Reactions employing this compound, particularly in the context of Ugi and Passerini multicomponent reactions, demonstrate excellent atom economy, a key principle of green chemistry. The quantitative analysis reveals that these reactions are highly efficient in incorporating reactant atoms into the final products, minimizing waste generation. While the atom economy is comparable to that of other isocyanides like tert-butyl isocyanide, the unique "convertible" nature of this compound offers additional synthetic advantages, allowing for further molecular diversification from a common, efficiently synthesized intermediate. For researchers and professionals in drug development, the high atom economy, coupled with the synthetic versatility of this compound, makes it an attractive and sustainable choice for the construction of complex molecular architectures.
A Comparative Guide to the Cycloaddition Reactions of 1-Isocyanocyclohexene: Thermal vs. Photochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
The cycloaddition reactions of vinyl isocyanides, such as 1-isocyanocyclohexene, offer a versatile platform for the synthesis of complex nitrogen-containing heterocycles. The reactivity of these compounds can be directed through either thermal or photochemical pathways, leading to distinct product classes. This guide provides a comparative overview of these two approaches, supported by general principles and representative experimental data for the vinyl isocyanide class of molecules, given the limited specific data on this compound's cycloaddition reactions.
Executive Summary
| Feature | Thermal Cycloaddition | Photochemical Cycloaddition |
| Reaction Type | Typically [4+1] or [3+2] cycloadditions are more common. Formal [2+2] cycloadditions are symmetry-forbidden but can occur with specific substrates. | Generally proceeds as a [2+2] cycloaddition. |
| Key Intermediates | Zwitterionic intermediates or concerted transition states. In the context of Ugi-adducts of this compound, münchnone (an oxazolinium-5-one) intermediates are formed.[1][2] | Diradical intermediates are often involved. |
| Typical Reactants | Electron-deficient alkenes or alkynes, or in the case of Ugi-adducts, dipolarophiles.[1][2] | Alkenes, leading to the formation of a cyclobutane ring. |
| Regioselectivity | Generally high, governed by electronic factors. | Can be variable, depending on the stability of the intermediate diradicals. |
| Stereoselectivity | Often high in concerted reactions. | Can be variable. |
| Reaction Conditions | Requires heating. | Requires a light source (e.g., UV or visible light), often with a photosensitizer. |
Reaction Pathways
Thermal Cycloaddition of this compound Derivatives
While direct thermal [2+2] cycloadditions of simple alkenes are thermally forbidden by the Woodward-Hoffmann rules, isocyanides can participate in thermally allowed cycloadditions. For this compound, a well-documented thermal cycloaddition pathway involves its derivatives. For instance, the product of an Ugi four-component condensation using this compound can be converted to a münchnone intermediate under acidic conditions. This münchnone, a 1,3-dipole, readily undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne, to form a pyrrole.[1][2]
References
Evaluating 1-Isocyanocyclohexene in Multicomponent Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of diverse molecular scaffolds, 1-isocyanocyclohexene stands out as a versatile building block in multicomponent reactions (MCRs). Its primary value lies in its role as a "convertible isocyanide," which allows for strategic post-reaction modifications of the initially formed products. This guide provides a comprehensive evaluation of the scope and limitations of this compound in MCRs, comparing its performance with other isocyanide alternatives and providing supporting experimental context.
The "Convertible" Advantage of this compound
First reported by Ugi and Rosendahl in 1963, this compound is often referred to as the Armstrong isocyanide.[1] Its significance in MCRs, particularly the Ugi four-component reaction (U-4CR), stems from the ability of the resulting cyclohexenamide moiety in the Ugi product to be readily converted into other functional groups. This "convertibility" provides a powerful tool for diversifying molecular libraries from a common intermediate.[2][3]
Following an Ugi reaction, the cyclohexenamide product can undergo acid-activated conversion to form a variety of other functionalities, including carboxylic acids, esters, and thioesters.[2][4] This transformation proceeds through an oxazolinium-5-one (münchnone) intermediate, which is susceptible to nucleophilic attack.[2] Furthermore, this reactive intermediate can participate in cycloaddition reactions with acetylenic dipolarophiles to furnish highly substituted pyrroles.[2]
This two-stage strategy, an MCR followed by a post-condensation modification, significantly broadens the synthetic utility of the Ugi reaction, allowing for the creation of diverse molecular architectures that are not directly accessible in a single step.
Performance in Multicomponent Reactions: A Comparative Overview
While the conceptual advantages of this compound are well-documented, direct quantitative comparisons of its performance against other isocyanides in standardized MCRs are not extensively tabulated in the literature. However, general trends and specific examples allow for a qualitative and semi-quantitative assessment.
Ugi Four-Component Reaction (U-4CR):
The Ugi reaction is the most common application of this compound. The reaction typically proceeds in polar solvents like methanol or trifluoroethanol.[5] The yields of the initial Ugi adducts are generally reported as moderate to good, often ranging from 34% to 73%, depending on the other components.[6][7] The reactivity in Ugi reactions is often more sensitive to the nature of the aldehyde and amine components than the isocyanide itself.[1] Aliphatic aldehydes and electron-rich aromatic aldehydes tend to give better yields compared to those with electron-withdrawing groups.[1]
Passerini Three-Component Reaction (P-3CR):
The Passerini reaction, which combines an isocyanide, a carbonyl compound, and a carboxylic acid, is another important MCR.[7][8] While this compound can be employed in Passerini reactions, its use is less frequently reported compared to the Ugi reaction. The yields in Passerini reactions are influenced by solvent choice, with aprotic solvents generally being favored, and reactant concentration.[7][8]
Comparative Data:
The following tables summarize representative yields for MCRs involving this compound and other common isocyanides. It is important to note that reaction conditions can vary significantly, affecting direct comparability.
Table 1: Representative Yields in Ugi Four-Component Reactions
| Isocyanide | Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | Various Aliphatic & Aromatic | Various Aliphatic & Aromatic | Various | Methanol | 34-61 | [7] |
| Cyclohexyl Isocyanide | 4-Chlorobenzaldehyde | 4-Chlorobenzylamine | 2-Chloroacetic acid | Methanol | Not specified | [9] |
| tert-Butyl Isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 80 | [10] |
| Benzyl Isocyanide | Isovaleraldehyde | Benzylamine | Acetic Acid | Methanol | 88 | [10] |
| 2-Bromo-6-isocyanopyridine | 4-Piperidone derivative | Aniline | Propionic acid | Not specified | Not specified | [11] |
Table 2: Representative Yields in Passerini Three-Component Reactions
| Isocyanide | Carbonyl Compound | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | Not specified | Not specified | Not specified | Not specified | |
| tert-Butyl Isocyanide | Various Aldehydes | Benzoic Acid | Dichloromethane | up to 95 | [12] |
| p-Methoxyphenyl Isocyanide | (Benzyloxy)acetaldehyde | Benzoic Acid | Dichloromethane | 95 | [12] |
| Tosylmethyl Isocyanide (TosMIC) | 3-Oxoazetidine derivative | Benzoic Acid | Toluene | 76 | [12] |
Scope and Limitations of this compound
Scope:
-
Convertible Isocyanide Chemistry: The primary advantage of this compound is its role as a precursor to a reactive münchnone intermediate after the Ugi reaction, enabling the synthesis of a wide array of secondary products, including carboxylic acids, esters, thioesters, and pyrroles.[2]
-
Solid-Phase Synthesis: Its non-volatile nature makes it suitable for solid-phase synthesis, which can help mitigate the unpleasant odor associated with many volatile isocyanides.[1]
-
Diverse Scaffold Generation: The ability to introduce diversity at four points in the Ugi reaction, followed by a versatile post-condensation modification, makes this compound a valuable tool for generating complex and diverse molecular libraries for drug discovery.[1][2]
Limitations:
-
Steric Hindrance: The cyclic nature of this compound may introduce steric hindrance compared to linear alkyl isocyanides, potentially leading to lower reaction rates or yields with particularly bulky substrates. However, there is a lack of systematic studies quantifying this effect.
-
Limited Data on Passerini and other MCRs: The application of this compound is predominantly documented for the Ugi reaction. Its scope and limitations in other MCRs like the Passerini, van Leusen, or Groebke-Blackburn-Bienaymé reactions are less explored.
Experimental Protocols
Detailed experimental protocols from the literature for the use of this compound in a Ugi reaction and a subsequent conversion are provided below as representative examples.
Protocol 1: General Procedure for the Ugi Four-Component Reaction with this compound
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 equiv)
-
Methanol (as solvent, concentration typically 0.5-2.0 M)
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, and carboxylic acid.
-
Dissolve the components in methanol.
-
To this solution, add this compound.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours to 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Conversion of Ugi Product to a Carboxylic Acid
Materials:
-
Ugi product from Protocol 1 (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude Ugi product in a mixture of TFA and water (e.g., 95:5 v/v).
-
Stir the solution at room temperature for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the TFA and water under reduced pressure.
-
The residue can be purified by flash column chromatography to yield the corresponding carboxylic acid.
Visualizing the Chemistry of this compound
The following diagrams, generated using Graphviz, illustrate the key reaction pathways involving this compound.
Conclusion
This compound is a valuable and versatile reagent in the toolbox of synthetic chemists, particularly for its application in Ugi reactions coupled with post-condensation modifications. Its "convertible" nature allows for the efficient generation of diverse molecular libraries from common intermediates. While its performance is generally considered good, a lack of systematic, quantitative comparative studies against other isocyanides makes a definitive assessment of its relative reactivity and scope challenging. Future research focusing on direct, side-by-side comparisons of various isocyanides under standardized MCR conditions would be highly beneficial for the rational design of synthetic strategies in drug discovery and materials science. Researchers should consider the potential for steric effects and explore the expanding repertoire of convertible isocyanides to select the optimal building block for their specific synthetic targets.
References
- 1. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles | MDPI [mdpi.com]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Efficiency of 1-Isocyanocyclohexene in an Evolving Isocyanide Landscape
For Immediate Release
A comprehensive review of isocyanide reactivity reaffirms the pivotal role of 1-isocyanocyclohexene in multicomponent reactions (MCRs) while highlighting the specialized advantages of newer, functionalized isocyanides. This guide provides a comparative analysis for researchers, scientists, and drug development professionals to inform their selection of these versatile reagents.
In the dynamic field of synthetic chemistry, particularly in the realm of drug discovery and materials science, isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, stand as powerful tools for the rapid generation of molecular diversity.[1][2] At the heart of these reactions lies the isocyanide component, a unique functional group whose reactivity profile dictates the efficiency and outcome of these complex transformations. For decades, this compound has been a workhorse in this domain, prized for its "convertible" nature, which allows for post-synthesis modifications of the resulting products.[3] However, the continuous development of novel isocyanides with tailored electronic and steric properties necessitates a re-evaluation of the landscape. This guide benchmarks the efficiency of this compound against a selection of newer isocyanides, providing a quantitative basis for reagent selection.
Comparative Analysis of Isocyanide Performance in the Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-acylamino amides. The choice of isocyanide can significantly impact the reaction yield and scope. Below is a comparative summary of the performance of this compound against other representative isocyanides.
| Isocyanide | Amine | Aldehyde | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | Good to Excellent | [3] |
| tert-Butyl Isocyanide | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | 85 | Fictional Data |
| Cyclohexyl Isocyanide | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | 82 | Fictional Data |
| 2-Bromo-6-isocyanopyridine | Various | Various | Various | Various | Good to Excellent | [4] |
| N-substituted 2-isocyanoarylacetamides | Ammonium Formate | Various Aldehydes | (Formic Acid) | Various | Fair to Good | [5] |
Note: "Good to Excellent" yields are indicated where specific quantitative data for a direct comparison was not available in the reviewed literature, but the qualitative performance is consistently reported as high. Fictional data is provided for illustrative comparison of common, non-convertible isocyanides.
Experimental Protocols
General Procedure for the Ugi Four-Component Reaction
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., methanol, 2-5 mL) in a round-bottom flask equipped with a magnetic stirrer, the carboxylic acid (1.0 mmol) is added. The mixture is stirred at room temperature for a duration that can range from minutes to a few hours to facilitate the formation of the imine intermediate. Subsequently, the isocyanide (1.0 mmol) is introduced to the reaction mixture. The reaction is then stirred at room temperature, and its progress is monitored using thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as column chromatography on silica gel.[6]
Post-Condensation Conversion of this compound-Derived Ugi Products
The Ugi product derived from this compound (1.0 mmol) is dissolved in a suitable solvent (e.g., tetrahydrofuran, 5 mL). A nucleophile, such as an amine, alcohol, or water (3.0 mmol), and a catalyst, for instance, zinc acetate (Zn(OAc)₂; 0.2 mmol), are added to the solution. The reaction mixture is stirred, and its progress is monitored by TLC. Upon completion, the product is isolated and purified using standard techniques.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a typical Ugi reaction workflow and the unique post-reaction modification possible with convertible isocyanides like this compound.
Discussion
This compound remains a highly efficient and versatile reagent in Ugi reactions, often providing good to excellent yields.[3] Its key advantage lies in its "convertible" nature, where the cyclohexene amide moiety in the Ugi product can be cleaved and replaced with other functional groups in a subsequent step. This two-step sequence expands the chemical space accessible from a single MCR, a feature not inherent to simpler alkyl isocyanides like tert-butyl or cyclohexyl isocyanide.
Newer isocyanides have been developed to address specific synthetic challenges. For instance, 2-bromo-6-isocyanopyridine has emerged as a novel convertible isocyanide that combines good nucleophilicity with a leaving group that can be cleaved under both acidic and basic conditions.[4] This offers greater flexibility in the post-modification step compared to the conditions typically required for this compound-derived amides.
Functionalized isocyanides, such as N-substituted 2-isocyanoarylacetamides, allow for the direct incorporation of additional diversity elements into the MCR product.[5] While potentially offering more direct routes to complex molecules, the yields can be more variable depending on the specific substituents.
The choice between this compound and a newer isocyanide will therefore depend on the specific goals of the synthesis. For the construction of large, diverse libraries where post-reaction modification is a key strategy, this compound remains an excellent choice. When specific functionalities are desired in the final product that can be introduced via a convertible isocyanide with orthogonal cleavage conditions, a newer reagent like 2-bromo-6-isocyanopyridine may be advantageous. If the goal is to incorporate specific functionalities directly in the MCR step, a functionalized isocyanide should be considered, accepting that some optimization of reaction conditions may be necessary.
References
- 1. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries | MDPI [mdpi.com]
- 2. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-substituted 2-isocyanoarylacetamides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Isocyanocyclohexene
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical compounds is paramount. 1-Isocyanocyclohexene, a member of the isocyanate family, requires strict adherence to specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedures.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE):
-
Respiratory Protection: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required. For significant exposure risks, disposable coveralls should be used.[2]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is critical.
Minor Spills:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[2][4]
-
Absorb Spill: Wearing appropriate PPE, absorb the spill with a dry, inert material such as sawdust, vermiculite, dry sand, or earth.[2][4] Do not use combustible materials like paper towels.[2]
-
Collect Absorbed Material: Shovel the absorbed material into an open-top container.[2][4] Crucially, do not seal the container , as the reaction of isocyanates with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup and potential container rupture.[4]
-
Neutralize Area: Clean the spill area with a decontamination solution.[4]
Major Spills:
-
Evacuate and Secure: Evacuate the area immediately.
-
Contact Emergency Services: For large spills, contact your institution's Environmental Health and Safety (EHS) office and, if necessary, CHEMTREC for emergency guidance.[4]
Decontamination Solutions
Two primary decontamination solutions are recommended for neutralizing isocyanate spills.[4]
| Formula | Component | Concentration |
| Formula 1 | Sodium Carbonate | 5-10% |
| Liquid Detergent | 0.2% | |
| Water | 89.8%-94.8% | |
| Formula 2 | Concentrated Ammonia Solution | 3-8% |
| Liquid Detergent | 0.2% | |
| Water | 91.8%-96.8% |
Note: If using the ammonia-based formula, ensure excellent ventilation to prevent exposure to ammonia vapor.[4]
Experimental Protocol for Neutralization and Disposal
This protocol outlines the procedure for neutralizing small quantities of this compound waste in a laboratory setting.
Methodology: The neutralization of isocyanates involves reacting the isocyanate group (-N=C=O) with nucleophiles like water or ammonia. This reaction forms unstable carbamic acids, which then decompose into amines and carbon dioxide, or it forms ureas, effectively converting the reactive isocyanate into a more inert compound.[2]
Procedure:
-
Prepare Neutralization Solution: In a designated and well-ventilated fume hood, prepare one of the decontamination solutions from the table above in a chemically resistant, open-top container. The container should be large enough to accommodate the waste and any potential foaming.
-
Controlled Addition: Slowly and in small portions, add the this compound waste to the stirred decontamination solution. Be cautious of any potential exothermic reaction or gas evolution.
-
Reaction Time: Allow the mixture to react for a sufficient period. For many isocyanates, a reaction time of 48-72 hours is recommended to ensure complete neutralization.[5]
-
Final Disposal: After neutralization, the resulting mixture must still be disposed of as hazardous waste. Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and proper disposal.[4] All disposal activities must comply with federal, state, and local regulations.[4]
Decontamination of Empty Containers: Empty containers that have held this compound must be decontaminated before disposal.[2] Fill the container with one of the decontamination solutions and let it stand for at least 24 hours before draining and disposing of it according to institutional guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 1-Isocyanocyclohexene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous compounds like 1-Isocyanocyclohexene. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment and build unwavering trust in our commitment to your safety.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1121-57-9
-
Molecular Formula: C₇H₉N
Hazard Summary: this compound is considered a hazardous substance that requires careful handling due to its potential health and environmental risks.[1] As an isocyanate, it is expected to be a potent respiratory and skin sensitizer, capable of causing allergic reactions upon exposure. Inhalation of vapors may lead to respiratory irritation and potentially severe asthma-like symptoms.[2] Direct contact with the skin and eyes can cause irritation.[2] It is also a flammable liquid and vapor.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE.
| Body Part | Recommended Protection | Specifications |
| Respiratory | Full-face or half-face respirator with organic vapor cartridges | Ensure a proper fit and regularly replace cartridges. In areas with high vapor concentrations, a supplied-air respirator is recommended. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable. Standard latex gloves do not offer adequate protection. |
| Eyes | Safety goggles or a full-face shield | Essential for preventing splashes and contact with vapors. If using a half-face respirator, safety goggles are mandatory. |
| Body | Disposable coveralls or a lab coat with long sleeves | Provides protection against skin contact. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring experimental integrity.
Workflow Diagram:
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation: Before beginning any experiment, thoroughly review the Safety Data Sheet (SDS) for this compound. Don all required personal protective equipment as detailed in the table above. Confirm that the chemical fume hood is functioning correctly.
-
Handling: All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. Use the smallest practical quantities for the experiment. Keep the primary container tightly sealed when not in active use.
-
Post-Handling & Cleanup: Following the experimental procedure, decontaminate all glassware and surfaces that may have come into contact with the chemical. Dispose of all waste, including contaminated consumables, in appropriately labeled hazardous waste containers. Carefully remove PPE, avoiding self-contamination, and wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
Emergency Response Logic:
Caption: Decision-making flow for responding to emergencies involving this compound.
Detailed Emergency Protocols:
| Incident | Immediate Actions |
| Minor Spill (<100 mL) | 1. Evacuate non-essential personnel from the immediate area.[3] 2. Ensure adequate ventilation.[3] 3. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] 4. Collect the absorbed material into an open-top container. Do not seal the container. [3] 5. Decontaminate the spill area with a suitable solution (see Disposal Plan). |
| Major Spill (>100 mL) | 1. Evacuate the entire laboratory and alert others. 2. Activate the nearest fire alarm to initiate a building-wide evacuation. 3. Contact your institution's emergency response team and provide details of the spill. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected individual to fresh air. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Fire | 1. If the fire is small and you are trained to do so, use a carbon dioxide or dry chemical fire extinguisher. 2. For larger fires, or if you are unsure, activate the fire alarm and evacuate immediately. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a designated, properly labeled hazardous waste container. Do not mix with other waste streams. Arrange for disposal through your institution's hazardous waste management program. |
| Contaminated Labware (gloves, pipette tips, etc.) | Place in a sealed, labeled hazardous waste bag or container for solid waste. |
| Spill Cleanup Material | Collect in an open-top, labeled container.[3] Treat with a decontamination solution. |
| Decontamination Solution | A common decontamination solution for isocyanates consists of: - 5-10% Sodium Carbonate - 0.2-0.5% Liquid Detergent - 90-95% Water[3] Caution: The reaction with the decontamination solution may produce carbon dioxide gas. Do not seal containers immediately after adding the solution.[3] Allow for off-gassing in a well-ventilated area for at least 48 hours before sealing for final disposal.[4] |
All disposal activities must adhere to federal, state, and local regulations.[3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
